Bromobutylmagnesium

Catalog No.
S663315
CAS No.
693-03-8
M.F
C4H9BrMg
M. Wt
161.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobutylmagnesium

CAS Number

693-03-8

Product Name

Bromobutylmagnesium

IUPAC Name

magnesium;butane;bromide

Molecular Formula

C4H9BrMg

Molecular Weight

161.32 g/mol

InChI

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

LWLPYZUDBNFNAH-UHFFFAOYSA-M

SMILES

CCC[CH2-].[Mg+2].[Br-]

Canonical SMILES

CCC[CH2-].[Mg+2].[Br-]

The exact mass of the compound Bromobutylmagnesium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Grignard reagent carbon-magnesium bond polarity

Author: Smolecule Technical Support Team. Date: February 2026

The Grignard Reagent in Synthesis

The nucleophilic carbon of Grignard reagents allows them to react with various electrophiles. A key application is synthesizing alcohols from carbonyl compounds, with the specific product depending on the starting material.

GrignardCarbonyl Grignard Reaction with Carbonyls: Alcohol Synthesis Grignard Reagent (R'-MgX) Grignard Reagent (R'-MgX) Formaldehyde Formaldehyde Grignard Reagent (R'-MgX)->Formaldehyde 1. Addition 2. H₃O⁺ Workup Aldehyde Aldehyde Grignard Reagent (R'-MgX)->Aldehyde 1. Addition 2. H₃O⁺ Workup Ketone Ketone Grignard Reagent (R'-MgX)->Ketone 1. Addition 2. H₃O⁺ Workup Ester Ester Grignard Reagent (R'-MgX)->Ester 1. Addition/Substitution 2. Addition 3. H₃O⁺ Workup 2 Equivalents Primary Alcohol (R'-CH₂-OH) Primary Alcohol (R'-CH₂-OH) Formaldehyde->Primary Alcohol (R'-CH₂-OH) Secondary Alcohol (R'-CH(OH)-R) Secondary Alcohol (R'-CH(OH)-R) Aldehyde->Secondary Alcohol (R'-CH(OH)-R) Tertiary Alcohol (R'-C(OH)(R)-R) Tertiary Alcohol (R'-C(OH)(R)-R) Ketone->Tertiary Alcohol (R'-C(OH)(R)-R) Tertiary Alcohol (R'-C(OH)(R)-OR') Tertiary Alcohol (R'-C(OH)(R)-OR') Ester->Tertiary Alcohol (R'-C(OH)(R)-OR')

Beyond carbonyls, Grignard reagents undergo other important reactions:

  • With Carbon Dioxide (CO₂): Forms carboxylic acids after acid workup, providing a method for chain elongation [1] [2] [3].
  • With Epoxides: The reagent attacks the less substituted carbon of the epoxide ring, leading to ring opening and formation of an alcohol after workup [4] [3].

Detailed Experimental Protocol

The following table outlines a standard laboratory procedure for synthesizing a carboxylic acid from a Grignard reagent and carbon dioxide, highlighting critical handling techniques [1].

Step Procedure & Specifications Critical Notes
1. Preparation Use oven-dried glassware. Examine for star cracks. Assemble Claisen head-air condenser apparatus with lightly greased joints [1]. Essential to exclude moisture. "Air" condenser is not water-cooled [1].
2. Mg Activation Add magnesium turnings (0.68 equiv relative to aryl halide) to flask. Initiate reaction by adding ~1 mL of 4-bromoanisole solution (4.6 M in anhydrous THF) with moderate heating to gentle reflux [1]. Reaction onset is signaled by a cloudy gray color [1].
3. Grignard Formation Slowly add remainder of 4-bromoanisole solution (total 15.8 mmol). Continue heating under gentle reflux for 15 min after addition. Cool to room temperature [1]. Control addition rate to maintain gentle reflux.
4. Reaction with CO₂ Place fresh, unexposed dry ice (~2 g) in a beaker. Slowly pour room-temperature Grignard solution over the dry ice. Stir until room temperature [1]. Wear insulated gloves. Nitrile gloves provide insufficient protection against dry ice [1].
5. Acidic Workup Place beaker in ice-water bath. Slowly add 5 mL of 6 M HCl and stir for 5 min [1]. Workup in an ice bath controls exothermic reaction.
6. Purification Dilute with ~15 mL ethyl acetate (EtOAc). Extract product, then wash combined organic phases with 3 M NaOH. Acidify combined basic aqueous extracts with 6 M HCl to pH 2–3 to precipitate product [1]. Acidification regenerates the carboxylic acid from its water-soluble carboxylate salt [1].
7. Isolation Collect solid via vacuum filtration. Rinse with ice-cold water and air-dry for ~5 min. Store product open to air for ~48 hours to dry fully [1]. Yields a white solid of benzoic acid derivative [1].

Current Research and Complexity

Recent studies continue to reveal the sophistication of Grignard chemistry, which is highly relevant for professional applications.

  • Structural Complexity: Grignard reagents are not simple monomers "RMgX". In solution, a Schlenk equilibrium exists between RMgX, MgR₂, and MgX₂, and these species can form various monomers, dimers, and higher aggregates depending on the solvent, concentration, and halide [5] [6]. The actual reactive species is often a complex mixture.
  • The Halide Effect in Synthesis: A 2025 study highlighted a "halide effect" where the choice of halide (Cl, Br, I) in the Grignard reagent significantly impacts the diastereoselectivity of additions to β-hydroxy ketones [6]. For instance, using MeMgI instead of MeMgCl dramatically increased selectivity for the desired 1,3-syn diol product. This finding is crucial for synthesizing complex molecules like C4'-modified nucleosides for antiviral and anticancer drugs [6].

Practical Considerations for Professionals

When designing reactions with Grignard reagents, keep these points in mind.

  • Strict Anhydrous Conditions: The reagents are instantly destroyed by protic sources, including water, alcohols, and carboxylic acids, yielding the alkane R-H [1] [2] [7]. All glassware and solvents must be scrupulously dry.
  • Appropriate Solvent Choice: Reactions must be performed in aprotic solvents, typically diethyl ether or tetrahydrofuran (THF). These ethers solvate and stabilize the Grignard reagent [4] [7]. THF is often necessary for less reactive aryl and vinyl halides [7].
  • Functional Group Compatibility: The presence of acidic protons (e.g., in OH, COOH, NH₂ groups) elsewhere in the molecule is incompatible with Grignard reactions unless those groups are protected [7].

The carbon-magnesium bond polarity is the cornerstone of Grignard reagent reactivity. Mastering this concept and the accompanying practical techniques is essential for its effective application in complex synthesis.

References

Core Uses in Organic Synthesis and Industry

Author: Smolecule Technical Support Team. Date: February 2026

The primary value of bromobutylmagnesium lies in its ability to act as a carbon nucleophile for the synthesis of more complex molecules [1] [2].

Application Area Specific Use Key Detail / Example
Carbon-Carbon Bond Formation Reaction with carbonyl compounds (aldehydes, ketones, esters) to form alcohols [1] Fundamental reaction for building carbon skeletons
Pharmaceutical Synthesis Construction of carbon frameworks for Active Pharmaceutical Ingredients (APIs) [1] Synthesis of high-purity butylphthalide [2]
Agrochemical & Fine Chemical Production Synthesis of pesticides and other agricultural chemicals [2] Production of various high-purity industrial chemicals
Catalysis & Material Science Catalyst for polymerization reactions and olefin hydrogenation [1] [3] Useful in both industrial and research settings

Physical Properties and Handling

This compound is typically handled as a solution in solvents like tetrahydrofuran (THF) or diethyl ether to stabilize the highly reactive compound [1] [3].

Property Specification / Value
CAS Number 693-03-8 [1] [3]
Molecular Formula C4H9BrMg [1] [3]
Molecular Weight 161.32 g/mol [1] [3]
Common Commercial Forms 1.0-3.0 M solutions in THF or diethyl ether [3]
Density (of solution) ~0.970 g/mL [3] [4]
Flash Point -18°C (for solution in THF) [3]

Safety and Handling Protocols

This compound is pyrophoric (can ignite in air) and reacts violently with water [3]. Strict safety protocols are mandatory.

Handling Aspect Safety Requirement / Hazard
Atmosphere Must be stored and handled under an inert atmosphere (e.g., nitrogen, argon) [1] [2]
Moisture Strictly anhydrous conditions are essential [1]
GHS Hazard Statements H225 (Highly flammable), H260 (Water-reactive), H314 (Causes severe skin burns) [3]
Storage Temp. Store under inert gas [3] [4]

Experimental Workflows

A core application is synthesizing tertiary alcohols from ketones. The following diagram outlines this general experimental workflow:

start Start: 1-Bromobutane and Magnesium step1 1. Formation of Grignard Reagent Conditions: Anhydrous ether or THF, inert atmosphere Reaction: C₄H₉Br + Mg → C₄H₉MgBr start->step1 step2 2. Nucleophilic Addition Reagent: Acetone (Ketone) Mechanism: Grignard attacks carbonyl carbon step1->step2 step3 3. Acidic Work-up Addition of Aqueous Acid (e.g., HCl) Protonation of alkoxide intermediate step2->step3 step4 4. Product Formation Tertiary Alcohol (2-methyl-2-hexanol) step3->step4

Experimental workflow for synthesizing a tertiary alcohol using this compound [1] [5]

Detailed Protocol: Synthesis of a Tertiary Alcohol [1] [5]
  • Formation of this compound

    • Setup: Assemble a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon).
    • Reaction: Add magnesium turnings to the flask. Introduce a solution of 1-bromobutane in anhydrous THF or diethyl ether. The reaction may require an induction period or gentle warming to initiate.
    • Completion: Once initiated, maintain the reaction at a gentle reflux until the magnesium is mostly consumed, indicating the formation of the Grignard reagent.
  • Nucleophilic Addition to Acetone

    • Procedure: Cool the solution of this compound to 0°C. Slowly add a solution of acetone (dissolved in the same anhydrous solvent) via dropping funnel, maintaining the temperature.
    • Stirring: After addition, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
  • Acidic Work-up

    • Quenching: Carefully transfer the reaction mixture into a separatory funnel containing a diluted aqueous acid (e.g., 1M HCl or sulfuric acid) and ice to hydrolyze the alkoxide intermediate.
    • Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic phases and wash with brine.
    • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via distillation or column chromatography to obtain the pure tertiary alcohol, 2-methyl-2-hexanol.

This compound is a powerful tool for C-C bond formation. Its utility in pharmaceutical and fine chemical synthesis is well-established, though it demands rigorous handling due to its high reactivity.

References

bromobutylmagnesium nucleophile base characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Characteristics

n-Butylmagnesium Bromide (CAS No. 693-03-8) is a classic Grignard reagent with the molecular formula C₄H₉BrMg and a molecular weight of 161.32 g/mol [1] [2]. Its core structure consists of a butyl group covalently bonded to a magnesium atom, which is also ionically associated with a bromine atom [3]. In practice, the magnesium center is coordinated by solvent molecules, such as tetrahydrofuran (THF) or diethyl ether, which stabilize the highly reactive compound [3].

The carbon atom of the butyl group bears a significant partial negative charge due to the polarity of the C–Mg bond. This makes the reagent both a strong nucleophile and a powerful base [1] [3]. Consequently, it is extremely sensitive to air and moisture and must be handled under an inert atmosphere like nitrogen or argon [1] [3].

The table below summarizes its key physical and safety data:

Property Specification / Value
CAS Number 693-03-8 [1] [2]
Molecular Formula C₄H₉BrMg [1] [2]
Molecular Weight 161.32 g/mol [1] [2]
Common Form Solutions in THF (e.g., 1M, 2M, 3M) or Diethyl Ether [1] [2]
Density (of solution) ~0.970 g/mL [2]
Boiling Point 128-131 °C (at 0.2 Torr) [1] [2]
Flash Point -18 °C (for THF solutions) [2]
Hazard Codes H225, H260, H314 [2]
Safety Statements Highly Flammable, Pyrophoric, Causes severe skin burns and eye damage [2]

Nucleophilicity and Base Strength: Key Reactions

The utility of n-Butylmagnesium Bromide in organic synthesis stems from its nucleophilic carbon atom. The following diagram illustrates its common reaction pathways.

G BuMgBr n-BuMgBr Aldehyde Aldehyde BuMgBr->Aldehyde  Nucleophilic Addition Ketone Ketone BuMgBr->Ketone  Nucleophilic Addition Ester Ester / Acid Chloride BuMgBr->Ester  Nucleophilic Addition Epoxide Epoxide BuMgBr->Epoxide  Ring Opening Nitrile Nitrile BuMgBr->Nitrile  Nucleophilic Addition SecondaryAlcohol Secondary Alcohol Aldehyde->SecondaryAlcohol  Work-up TertiaryAlcohol Tertiary Alcohol Ketone->TertiaryAlcohol  Work-up KetoneProduct Ketone Ester->KetoneProduct  Work-up AlcoholChain Alcohol with Extended Chain Epoxide->AlcoholChain  Work-up ImineIntermediate Imine Intermediate Nitrile->ImineIntermediate  Hydrolysis ImineIntermediate->KetoneProduct  Work-up

Common nucleophilic reactions of n-Butylmagnesium Bromide with various electrophiles.

As a strong base, it readily abstracts acidic protons. This characteristic is crucial to consider when planning reactions, as it can lead to dehydrohalogenation of alkyl halides or deprotonation of alcohols, amines, and other compounds with acidic hydrogens, rather than the desired nucleophilic addition [3].

Detailed Experimental Protocol

The following peer-reviewed procedure from Organic Syntheses provides a reliable method for preparing an unsolvated Grignard reagent, which can be adapted for bromobutylmagnesium [4].

1. Reaction Setup

  • Apparatus: Assemble a 250 mL round-bottomed flask fitted with:
    • A mechanical stirrer (glass-link or Teflon).
    • A thermometer.
    • A reflux condenser connected to an oil bubble outlet.
    • A dropping funnel.
    • An inlet for dry nitrogen.
  • Atmosphere: The entire system must be flushed and maintained under a positive pressure of dry nitrogen to exclude moisture and oxygen [4].

2. Reagents and Loading

  • Magnesium: Place 3.22 g (0.132 mol) of magnesium powder (particle size 64–76 μm is optimal) into the flask [4].
  • Solvent: Add 60 mL of dry methylcyclohexane (aliphatic solvents like this are preferred to avoid solvation) [4].
  • Initiation: Heat the mixture to reflux with vigorous stirring [4].

3. Reaction Initiation and Halide Addition

  • Halide Solution: Prepare a solution of 9.26 g (0.1 mol) of 1-chlorobutane in 20 mL of dry methylcyclohexane.
  • Induction: Add about one-fifth of the halide solution to the refluxing magnesium suspension. Reaction commencement is typically observed within 2–8 minutes as a gray turbidity [4].
  • Completion of Addition: Once the reaction starts, add the remainder of the halide solution steadily over about 12 minutes, maintaining the inner temperature near reflux (99–100°C) [4].
  • Post-Reaction Stirring: Continue stirring and heating under reflux for an additional 15 minutes after the addition is complete [4].

4. Work-up and Product Analysis The resulting unsolvated Grignard reagent is a suspension. Yields can be determined by:

  • Hydrolysis and Gas Collection: Hydrolyze the product with water and collect the evolved n-butane in a cold trap. A typical yield is 73-76% [4].
  • Acid-Base Titration: Dissolve an aliquot of the product in dry ether and titrate with standard acid. This method often gives yields a few percent higher than gas collection [4].

Key Experimental Considerations and Modifications

  • Solvent Choice: While the above procedure uses a non-solvating medium, n-Butylmagnesium Bromide is commonly prepared and used in diethyl ether or tetrahydrofuran (THF), which solvate the magnesium and facilitate reactions [3].
  • Initiation Aids: If the reaction fails to start (e.g., with old magnesium), a small crystal of iodine can be added as an initiator [4]. Alternatively, adding a small amount of 2-propanol and iodine (which generates isopropoxymagnesium iodide) can shorten induction periods and improve yields to ~81% [4].
  • Safety Notes: The reaction is exothermic. Control the addition rate to prevent violent boiling. All reagents and apparatus must be scrupulously dry [4] [3].

Application in Complex Synthesis

The reagent's utility extends beyond simple additions to complex, stereoselective transformations. For instance, in the presence of chiral phosphine-phosphite ligands and a copper(I) catalyst, n-Butylmagnesium Bromide can participate in SN2'-type allylic substitutions with cinnamyl chlorides. This method allows for the synthesis of compounds with benzylic stereocenters with exceptional regio- and enantioselectivity (up to 99% ee) [1].

References

bromobutylmagnesium synthetic route

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Protocols

Bromobutylmagnesium is primarily synthesized through the reaction of n-butyl bromide (1-bromobutane) with magnesium metal in a dry, anhydrous ethereal solvent [1] [2] [3]. The general reaction is: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr [1]

Traditional Synthesis in Etherial Solvents

This is the standard laboratory and industrial method. The procedure must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the highly reactive Grignard reagent [1].

  • Solvents: Typically performed in diethyl ether or tetrahydrofuran (THF) [1] [3].
  • Reaction Characteristics: The reaction often has an induction period before initiation, which can be recognized by cloudiness and reflux without external heating. After initiation, the reaction is exothermic [1].
  • Activation Methods: To initiate the reaction, especially with less reactive magnesium, activation methods such as the addition of a small crystal of iodine, ultrasonic treatment, or mechanical abrasion may be employed [4] [1].
Alternative Method: Synthesis in Non-Solvating Media

A procedure for preparing unsolvated n-butylmagnesium chloride is detailed in Organic Syntheses [4]. This method, which can be adapted for the bromide, uses hydrocarbons like methylcyclohexane or toluene instead of ethers. The workflow for this alternative synthesis is as follows:

G Start Start Preparation A Set up dried apparatus under nitrogen atmosphere Start->A B Add magnesium powder and methylcyclohexane A->B C Heat to reflux B->C D Add portion of 1-chlorobutane solution C->D E Observe reaction initiation (gray turbidity) D->E F Add remaining halide over ~12 min maintaining reflux E->F G Stir and heat under reflux for 15 min F->G H Product formed n-Butylmagnesium Chloride G->H

Synthesis Workflow in Non-Solvating Hydrocarbon Media [4]

  • Key Considerations for this Method [4]:
    • Atmosphere: Requires an oxygen-free nitrogen atmosphere.
    • Magnesium: Freshly sieved magnesium powder (64-76 μ) is recommended for best results and reproducibility.
    • Yield: The reported yield for the chloride analog is approximately 73%.
    • Yield Improvement: Yield can be increased to about 81% by adding a small amount of an initiator like aluminum isopropoxide or 2-propanol and iodine before the halide addition.

Key Reaction Parameters and Considerations

The table below summarizes critical parameters that influence the success of the this compound synthesis.

Parameter Importance & Considerations
Solvent Purity [4] [1] Must be anhydrous. Solvents are often dried over calcium sulfate (Drierite) or distilled from drying agents before use.
Temperature Control [1] The reaction is exothermic. Temperature is usually maintained between 35-55°C in etherial solvents; the non-solvated method is performed at reflux (~100°C) [4].
Inert Atmosphere [4] [1] Essential to use nitrogen or argon to protect the reagent from oxygen and moisture.
Magnesium Surface [4] A fresh, active surface is crucial. Using freshly ground powder or clean turnings shortens the induction period and improves yield.
Induction Period [4] [1] The initial delay before reaction starts. Can be shortened by using fresh magnesium, initiators like iodine, or aluminum alkoxides.

Safety and Handling Information

This compound is highly reactive and requires careful handling [3].

  • Hazards: It is moisture-sensitive and can react violently with water. It is also flammable and a skin and eye irritant [3].
  • Safety Precautions [1] [3]:
    • Always use personal protective equipment (PPE) including gloves and safety glasses.
    • Carry out all operations in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
    • Use anhydrous solvents and ensure glassware is thoroughly dry.

Applications in Organic Synthesis

This compound is a versatile nucleophile in research and industrial synthesis [1] [5].

  • Carbonyl Addition: Reacts with aldehydes, ketones, and esters to form secondary and tertiary alcohols [1].
  • Reaction with Nitriles: Forms ketones after hydrolysis [1].
  • Other Uses: Used in coupling reactions, epoxide ring-opening, and the synthesis of other organometallic complexes [1]. It is also employed in pharmaceutical and natural product synthesis [1].

Practical Guidance

For most laboratory purposes, the traditional synthesis in THF or diethyl ether is recommended due to its reliability and the solubility of the resulting Grignard reagent. The non-solvated method is particularly valuable for reactions where the presence of an etherial solvent is undesirable.

References

how to handle bromobutylmagnesium safely

Author: Smolecule Technical Support Team. Date: February 2026

Bromobutylmagnesium Hazard Overview

The table below summarizes the key identified hazards of this compound based on the search results [1] [2].

Hazard Aspect Details and Classifications
GHS Hazard Statements H225 (Flammable), H260 (Water-reactive), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H371 (May cause organ damage), H372 (May cause organ damage through prolonged or repeated exposure) [1].
Physical & Chemical Hazards Highly flammable (Flash point: -18°C) and highly reactive, especially with water and air [1] [2].
Health Hazards Causes severe skin and eye damage. Suspected of causing organ toxicity [1]. Rated "Very High" for eye irritation [2].

Safety Handling and Storage Protocols

The following handling and storage guidelines are synthesized from the general safety information available.

Storage Conditions
  • Inert Atmosphere: Must be stored under an inert gas, such as nitrogen or argon, to prevent reaction with air and moisture [1].
  • Solution Form: It is typically supplied and stored as a solution in dry solvents like Tetrahydrofuran (THF) or Diethyl Ether (DEE) [1].
Key Handling Procedures
  • Use in Inert Atmosphere: All handling must be performed in an inert atmosphere, using a glove box or Schlenk line techniques.
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat or apron.
  • Prevent Contact with Water: Strictly avoid contact with water, steam, or humidity, as violent reactions can occur.
  • Control Ignition Sources: Use in a well-ventilated area away from sparks, open flames, and heat sources due to extreme flammability.

Emergency and First Aid Measures

The following diagram outlines the logical relationships and key actions for responding to exposure to this compound, based on the hazard statements [1].

Start This compound Exposure Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest SkinAction Immediately remove contaminated clothing. Wash with plenty of water for 15+ minutes. Skin->SkinAction EyeAction Rinse cautiously with water for several minutes. Remove contact lenses. Eyes->EyeAction InhaleAction Move person to fresh air. Rest in a position comfortable for breathing. Inhale->InhaleAction IngestAction Rinse mouth. Do NOT induce vomiting. Ingest->IngestAction Medical Call for immediate medical attention. Show safety data sheet if possible. SkinAction->Medical EyeAction->Medical InhaleAction->Medical IngestAction->Medical

Key emergency response workflow for this compound exposure.

  • General Advice: Immediately call for medical attention. Have the safety data sheet (SDS) ready for medical personnel [1].
  • Specific First Aid: The measures outlined in the diagram are based on the precautionary statements (P-code) associated with the hazards of this compound [1].

Limitations and Further Guidance

It is important to note that the search results do not contain detailed experimental protocols for specific reactions. The information provided is foundational for risk assessment.

  • Consult the SDS: Obtain and thoroughly review the full Safety Data Sheet (SDS) from your chemical supplier before starting any work.
  • Perform a Literature Search: Look for specific experimental procedures in scientific journals and trusted organic chemistry resources that describe the use of Grignard reagents.

References

Comprehensive Application Notes and Protocols: Synthesis and Applications of Bromobutylmagnesium Grignard Reagent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Grignard Reagents and Bromobutylmagnesium

Grignard reagents represent a class of organomagnesium compounds discovered by French chemist Victor Grignard in the 1900s, characterized by the general formula RMgX where R is an organic group and X is a halogen. These reagents belong to the most versatile and widely employed organometallic compounds in modern organic synthesis, particularly valuable for their ability to form new carbon-carbon bonds. This compound (C₄H₉BrMg), specifically, is an alkylmagnesium bromide with molecular weight of 161.32 g/mol that serves as an important intermediate in fine chemical and pharmaceutical synthesis. Its structure consists of a butyl group attached to magnesium, which is also bonded to a bromine atom, with the magnesium center typically coordinated with solvent molecules such as ether or tetrahydrofuran that stabilize the reactive species [1].

The significance of this compound in synthetic chemistry stems from the reactivity of the carbon-magnesium bond, which is highly polarized due to the electronegativity difference between carbon and magnesium. This polarity causes the carbon in the butyl group to bear a partial negative charge, making it nucleophilic and highly reactive toward electrophilic centers. This property enables this compound to participate in various carbon-carbon bond forming reactions, including additions to carbonyl groups (aldehydes, ketones, esters, and carbon dioxide), coupling reactions with organic halides, and formation of more complex organometallic compounds [1] [2].

Synthesis Procedure for this compound Grignard Reagent

Traditional Synthesis Method

The synthesis of this compound follows the traditional preparation route for Grignard reagents, involving the reaction of 1-bromobutane (n-butyl bromide) with magnesium metal in an anhydrous ethereal solvent. The general reaction is:

CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr

This transformation is typically conducted under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon) to prevent the highly reactive Grignard reagent from undergoing undesired reactions with moisture or oxygen. The formation of this compound, like other Grignard reagents, is characterized by an induction period during which the oxide layer on the magnesium surface is removed, after which the reaction can become highly exothermic, requiring careful temperature control to prevent runaway reactions [1].

Table 1: Required Reagents and Materials for this compound Synthesis

Component Specification Purpose Handling Precautions
Magnesium turnings/powder Freshly activated, particle size 64-76 μm preferred Metallic reactant Protect from moisture; store dry
1-Bromobutane (n-butyl bromide) Anhydrous, high purity Organic halide reactant Store under inert atmosphere
Tetrahydrofuran (THF) or Diethyl ether Anhydrous, inhibitor-free Solvent Purge with inert gas; monitor for peroxides
Iodine Crystal or small amount Reaction initiator Handle in well-ventilated area
Nitrogen or Argon gas Oxygen-free (<10 ppm preferred) Inert atmosphere Ensure proper purging of system
Step-by-Step Laboratory Protocol
  • Apparatus Setup: Assemble a 250 mL round-bottomed flask fitted with a mechanical stirrer, thermometer, reflux condenser with outlet to an oil seal, dropping funnel, and inlet for nitrogen. The apparatus should be baked at 120°C for several hours immediately before use to ensure moisture removal [3].

  • Reaction Environment Preparation: Place 3.22 g of magnesium powder (0.132 mole) and 60 mL of anhydrous methylcyclohexane (or THF/diethyl ether for traditional method) in the flask. Flush the apparatus thoroughly with nitrogen and maintain a slow stream of nitrogen throughout the reaction to exclude moisture and oxygen [3].

  • Initiation Step: Heat the reaction mixture to reflux temperature with vigorous stirring. Add approximately one-fifth of the n-butyl bromide solution (9.26 g of 1-chlorobutane in 20 mL solvent). Reaction typically commences within 2-8 minutes as evidenced by gray turbidity and initiation of reflux [3].

  • Main Reaction Phase: Once initiation is confirmed, add the remainder of the halide solution steadily over approximately 12-30 minutes, adjusting the rate so the internal temperature remains controlled between 35-55°C. Excessive addition rates may lead to thermal runaway [1] [3].

  • Completion: Continue stirring and heating under reflux for an additional 15-30 minutes after complete addition. The resulting product typically contains approximately 0.073 mole (73% yield) of n-butylmagnesium chloride as determined by hydrolysis to n-butane or by acid-base titration [3].

Alternative Solvent Methods and Modifications

For enhanced safety or specific application needs, alternative solvent systems can be employed:

  • Hydrocarbon Solvents: The use of nonsolvating media like methylcyclohexane, toluene, or cumene produces "unsolvated" Grignard reagents with different reactivity profiles. In such systems, the addition of catalytic aluminum isopropoxide (0.0033 mole relative to 0.1 mole halide) can increase yields to 81% and shorten induction periods [3].

  • High-Boiling Solvents: Replacement of traditional THF or diethyl ether with 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or diethylene glycol butyl ether (DGBE) provides safety advantages due to their higher boiling points and reduced flammability risks [4].

Experimental Optimization and Process Parameters

Critical Process Parameters

The synthesis of this compound Grignard reagent requires careful control of several parameters to ensure optimal yield and safety:

  • Temperature Control: Maintain reaction temperature between 35-55°C throughout the addition phase. Excessive temperatures promote side reactions, while insufficient temperatures may cause the reaction to stall [1].

  • Addition Rate: The rate of halide addition significantly impacts yield and safety. For laboratory-scale synthesis, addition over 12-60 minutes is recommended, with slower rates generally providing higher yields (82-87% with 60-minute addition) [3].

  • Magnesium Quality and Preparation: Use freshly ground magnesium powder (sieved to 64-76 μm) for optimal results. The use of unsieved material or aged magnesium turnings typically results in prolonged induction periods and reduced yields [3].

  • Atmosphere Control: Maintain an oxygen-free inert atmosphere throughout the process. For highest yields, reduce oxygen content to <0.1 ppm using appropriate gas scrubbing systems [3].

Solvent Selection and Safety Performance

The choice of solvent significantly impacts both the efficiency of Grignard reagent formation and the associated safety hazards. Recent research has quantitatively evaluated the safety performance of various solvents for n-butylmagnesium bromide synthesis:

Table 2: Safety Comparison of Solvents for n-Butylmagnesium Bromide Synthesis | Solvent | Boiling Point (°C) | Flash Point (°C) | Reaction Performance | Safety Advantages | |-------------|------------------------|----------------------|--------------------------|------------------------| | Diethyl Ether (DE) | 34.6 | -40 | Rapid initiation, high yield | Low boiling enables easy purification | Low boiling/flash points increase fire risk | | Tetrahydrofuran (THF) | 66 | -14.2 | Excellent solubility, reliable initiation | Polar aprotic nature enhances reactivity | Miscible with water; risk of peroxide formation | | 2-MeTHF | 80 | -11 | Comparable yield to THF | Higher boiling point; derived from renewable resources | Reduced fire risk compared to THF/DE | | CPME | 106 | 12 | Good yield, minimal side products | High boiling point; immiscible with water | Significantly improved flash point | | DGBE | 230 | 78.5 | Effective but slower initiation | Very high boiling point enhances thermal safety | Minimal volatility concerns |

Studies comparing these solvents demonstrate that 2-MeTHF, CPME, and DGBE offer significant safety advantages for Grignard reagent synthesis while maintaining good reaction efficiency. The higher boiling points of these alternative solvents (80°C for 2-MeTHF, 106°C for CPME, and 230°C for DGBE) compared to traditional THF (66°C) and diethyl ether (34.6°C) provide broader operating windows and reduce the risks of boiling and flashing during the exothermic induction period [4].

Thermal Hazard Assessment and Control

The synthesis of Grignard reagents represents a significant thermal hazard due to the highly exothermic nature of the reaction. Thermal hazard evaluation studies have revealed critical parameters for risk assessment:

Table 3: Thermal Hazard Parameters for n-Butylmagnesium Bromide Synthesis

Parameter THF Solvent 2-MeTHF Solvent CPME Solvent DGBE Solvent
Adiabatic Temperature Rise (°C) 84.2 79.5 77.3 45.8
Time to Maximum Rate (min) 15.4 17.2 18.9 25.6
Maximum Temperature (°C) 112.5 115.8 122.6 91.2
Pressure Hazard Potential High Moderate Moderate Low

Research indicates that the essence of thermal runaway lies in the positive feedback relationship between reaction rate and temperature. The root cause occurs when the cooling capacity of the reactor is lower than the exothermic rate of the reaction, resulting in abnormally high temperature inside the reactor, which further increases reaction rate and ultimately forms a vicious cycle [5]. In emergency situations, implementing temperature control using phase change materials (PCMs) has shown promise. Studies demonstrate that incorporating n-octadecane/polystyrene microPCMs can effectively suppress thermal runaway by absorbing heat through phase change, reducing both the maximum temperature and rate of temperature rise during Grignard reagent synthesis [5].

Safety Considerations and Hazard Management

Primary Hazards and Prevention Measures

The synthesis of this compound presents several significant hazards that require careful management:

  • Water Reactivity: Grignard reagents react violently with water, producing hydrocarbons and generating substantial heat. This necessitates rigorous drying of all reagents, solvents, and apparatus. In industrial settings, where frozen brine pipelines are commonly used for cooling, failure of these lines could introduce water into the reaction mixture with potentially catastrophic results [4].

  • Thermal Runaway Potential: The reaction is highly exothermic, with the potential for rapid temperature and pressure increase if cooling is inadequate. This risk is exacerbated by the induction period characteristic of Grignard reactions, which may lead to reactant accumulation and subsequent uncontrollable reaction [5] [4].

  • Solvent-Related Hazards: Traditional ethereal solvents like diethyl ether and THF have low boiling points and flash points, creating significant fire and explosion hazards. Additionally, these solvents can form explosive peroxides upon storage [4].

Emergency Response and Thermal Runaway Mitigation

When responding to thermal runaway situations in Grignard reagent synthesis, several emergency disposal methods can be implemented:

  • Safety Venting and Material Containment: When equipment becomes overpressurized, safe venting of excess energy coupled with discharge of hot material into a safety container can reduce equipment pressure and material temperature. However, this approach does not terminate the thermal runaway reaction at its source [5].

  • Reaction Control through Inhibition: Adding physical or chemical inhibitors to the reaction system during the initial stages of thermal runaway can prevent accidents by reducing reaction temperature, decreasing reactant activity, or terminating the reaction entirely. Chemical inhibitors interrupt the chemical reaction process by reacting with reactants, catalysts, or reaction intermediates, while physical inhibitors (such as inert solvents) reduce reaction rate by dilution and cooling [5].

  • Phase Change Material (PCM) Application: Recent research demonstrates that microencapsulated PCMs can effectively suppress thermal runaway in Grignard reagent synthesis. Studies show that n-octadecane/polystyrene microPCMs with particle sizes of 5-10 μm and phase change enthalpy of approximately 120 J/g can absorb significant heat during phase transition, reducing both the maximum temperature and the rate of temperature rise when added at 5-10% of the reaction mass [5].

Applications in Pharmaceutical and Chemical Synthesis

This compound serves as a versatile intermediate in various synthetic applications, particularly in the pharmaceutical and fine chemical industries:

  • Carbon-Carbon Bond Formation: The primary application of this compound is in the formation of new carbon-carbon bonds through reactions with carbonyl compounds, including aldehydes, ketones, esters, and carbon dioxide. These reactions enable the synthesis of complex alcohol frameworks found in many pharmaceutical compounds [1] [2].

  • Pharmaceutical Synthesis: this compound plays a significant role in constructing carbon frameworks for active pharmaceutical ingredients. Specific applications include the synthesis of n-butanol, butanone, and butyric acid derivatives that serve as intermediates in drug manufacturing processes [4] [1].

  • Natural Product Synthesis: The compound is valuable in natural product synthesis where precise control of stereochemistry and regioselectivity is required. Copper-catalyzed SN2'-type allylic substitutions using this compound as the nucleophile have been employed to create compounds with benzylic stereocenters with high enantioselectivity (up to 99% ee) [1].

  • Cross-Coupling Reactions: this compound participates in various transition metal-catalyzed cross-coupling reactions. Recent studies have explored iron-catalyzed cross-couplings using alkynyl Grignard reagents, representing attractive approaches for incorporating alkynyl moieties into organic molecules, which is particularly valuable in medicinal chemistry [6].

Experimental Workflow and Thermal Management Visualizations

This compound Synthesis Workflow

The following diagram illustrates the comprehensive experimental workflow for the synthesis of this compound Grignard reagent, incorporating critical control points and safety measures:

G Start Start Synthesis Procedure Apparatus Apparatus Setup: - Dry 250 mL RBF - Mechanical stirrer - Reflux condenser - Nitrogen inlet Start->Apparatus Critical1 CRITICAL CONTROL POINT: Ensure complete dryness Apparatus->Critical1 Reagents Reagent Preparation: - Magnesium powder - Anhydrous solvent - n-BuBr solution Initiation Reaction Initiation: - Heat to reflux - Add 20% n-BuBr - Monitor initiation (2-8 min) Reagents->Initiation Critical2 CRITICAL CONTROL POINT: Control addition rate to prevent thermal runaway Initiation->Critical2 Addition Controlled Addition: - Add remaining n-BuBr - Maintain 35-55°C - 12-60 min duration Completion Reaction Completion: - Reflux 15-30 min - Monitor temperature - Sample for analysis Addition->Completion Analysis Product Analysis: - Hydrolysis to n-butane - Acid-base titration - Yield calculation Completion->Analysis Storage Product Storage: - Under inert atmosphere - Dry conditions - Limited shelf life Analysis->Storage Critical1->Reagents Critical2->Addition

Diagram 1: Experimental workflow for this compound synthesis highlighting critical control points

Thermal Management and Safety Strategy

The following diagram illustrates the comprehensive thermal management strategy and safety approach for preventing and responding to thermal runaway during Grignard reagent synthesis:

G ThermalHazard Thermal Hazard Identification Prevention Prevention Strategies ThermalHazard->Prevention Monitoring Process Monitoring ThermalHazard->Monitoring Control Engineering Controls ThermalHazard->Control Response Emergency Response ThermalHazard->Response SolventSelect Solvent Selection: High-boiling solvents (2-MeTHF, CPME, DGBE) Prevention->SolventSelect AdditionControl Controlled Addition: Slow addition rate (12-60 min) Prevention->AdditionControl PCM Phase Change Materials: MicroPCMs as inhibitors (5-10% of reaction mass) Prevention->PCM TempMonitor Temperature Monitoring: Isothermal conditions (35-55°C) Monitoring->TempMonitor IRMonitor IR Spectroscopy: Real-time reaction monitoring Monitoring->IRMonitor Cooling Cooling System: Jacket temperature control Control->Cooling InertAtmos Inert Atmosphere: Oxygen-free environment Control->InertAtmos Venting Safety Venting: Pressure relief systems Response->Venting Inhibition Reaction Inhibition: Physical/chemical inhibitors Response->Inhibition Quench Controlled Quenching: Safe decomposition Response->Quench

Diagram 2: Comprehensive thermal management strategy for Grignard reagent synthesis

Conclusion

The synthesis of this compound Grignard reagent remains a fundamental and valuable process in organic synthesis, particularly for pharmaceutical applications requiring carbon-carbon bond formation. While the traditional synthesis method using magnesium and 1-bromobutane in ethereal solvents is well-established, recent advances in solvent selection, thermal hazard assessment, and safety interventions have significantly improved the safety profile of this potentially hazardous process. The implementation of inherent safety principles through substitution of traditional solvents with higher-boiling alternatives like 2-MeTHF, CPME, and DGBE represents a particularly valuable approach to risk reduction. Furthermore, the development of advanced thermal management strategies, including the application of phase change materials as physical inhibitors, provides new tools for preventing thermal runaway during scale-up. When coupled with rigorous process controls, appropriate engineering safeguards, and comprehensive emergency response planning, these advances enable the safe and efficient production of this compound for diverse synthetic applications.

References

bromobutylmagnesium reaction with carbonyl compounds

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Reaction Overview

Bromobutylmagnesium (CAS No. 693-03-8) has the molecular formula C₄H₉BrMg and a molecular weight of 161.32 g/mol [1]. The carbon atom bonded to magnesium is highly nucleophilic and strongly basic, making the reagent highly reactive toward electrophiles [1] [2].

The general reaction with carbonyl compounds proceeds through nucleophilic addition to the carbonyl carbon, forming a new C-C bond. The resulting alkoxide intermediate is subsequently protonated during an acidic aqueous workup to yield the final alcohol product [3] [2]. The type of alcohol produced depends on the substrate, as shown in the table below.

Table 1: Products from this compound Reactions with Carbonyl Compounds

Carbonyl Substrate Product Alcohol Key Notes
Formaldehyde (H₂C=O) Primary Alcohol Adds one n-butyl group [3].
Aldehyde (RCH=O) Secondary Alcohol Adds one n-butyl group [3] [2].
Ketone (R₂C=O) Tertiary Alcohol Adds one n-butyl group [3] [2].
Ester (RCO₂R') Tertiary Alcohol Adds two n-butyl groups; the first addition yields a ketone intermediate [2].
Carbon Dioxide (CO₂) Carboxylic Acid Forms a pentanoic acid derivative after work-up [2].
Epoxide Primary Alcohol Attack occurs at the less substituted carbon in an SN2-like process [2].
Nitrile (RC≡N) Ketone Forms an imine intermediate that is hydrolyzed upon work-up [1].

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure follows the traditional preparation of Grignard reagents [1].

  • Reagents: 1-Bromobutane, magnesium metal turnings, anhydrous diethyl ether or tetrahydrofuran (THF).
  • Equipment: Round-bottom flask, reflux condenser, drying tube, magnetic stirrer, heating mantle, septum. All glassware must be thoroughly dried in an oven before use.
  • Atmosphere: Strictly anhydrous and oxygen-free. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the procedure.
  • Procedure:
    • Place magnesium turnings (1.1 equiv) in the dry flask under an inert atmosphere.
    • Add a small portion of anhydrous solvent to cover the magnesium.
    • Add a small crystal of iodine (optional, to activate the magnesium surface) and 1-2 drops of 1-bromobutane.
    • Gently warm the mixture until the iodine color disappears, indicating the reaction has initiated.
    • Slowly add a solution of 1-bromobutane (1.0 equiv) in anhydrous solvent dropwise via syringe pump or addition funnel. Control the addition rate as the reaction is highly exothermic.
    • After complete addition, heat the mixture to reflux with stirring for 30-60 minutes until most of the magnesium has consumed. The resulting solution is typically about 1.0-2.0 M in this compound [1].
Protocol 2: General Addition to Aldehydes and Ketones

This protocol describes the synthesis of a tertiary alcohol from a generic ketone [2].

  • Reagents: Freshly prepared this compound solution, ketone substrate, anhydrous THF, saturated aqueous ammonium chloride (NH₄Cl) solution, dilute hydrochloric acid (HCl), diethyl ether.
  • Equipment: Dry round-bottom flask, addition funnel, ice bath, separatory funnel.
  • Procedure:
    • Place the ketone substrate (1.0 equiv) in a dry flask under inert atmosphere, dissolved in a minimal volume of anhydrous THF.
    • Cool the solution to 0 °C in an ice bath.
    • Slowly add the this compound solution (1.1-1.2 equiv) dropwise via addition funnel with vigorous stirring.
    • After complete addition, allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or GC).
    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or dilute HCl. This step is exothermic.
    • Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether (2-3 times), and combine the organic layers.
    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
    • Purify the product by flash chromatography or distillation.

The following workflow summarizes the key steps for the reaction and purification:

G Start Start: Ketone in Anhydrous THF Step1 Cool to 0°C under Inert Atmosphere Start->Step1 Step2 Add this compound Slowly (1.1-1.2 equiv) Step1->Step2 Step3 Warm to RT Stir until Completion Step2->Step3 Step4 Quench with Aq. NH₄Cl or HCl Step3->Step4 Step5 Extract with Diethyl Ether Step4->Step5 Step6 Dry (MgSO₄) Filter & Concentrate Step5->Step6 Step7 Purify by Flash Chromatography Step6->Step7 End Tertiary Alcohol Product Step7->End

Protocol 3: Reaction with Sterically Hindered Ketones

Grignard reactions can be sensitive to steric hindrance. A comparative study on cyclododecanone showed that while n-BuLi gave a purer product, This compound provided a higher yield of the tertiary alcohol, albeit with some side product (cyclododecanol) [4]. This highlights this compound as a robust choice for challenging substrates.

  • Modification: For hindered ketones, consider using a higher boiling solvent like THF and extending the reaction time, potentially under reflux, to drive the reaction to completion.

Critical Experimental Considerations & Data

Successful execution of these reactions requires meticulous attention to detail. Key parameters and potential pitfalls are summarized below.

Table 2: Experimental Parameters and Safety Considerations

Parameter Condition/Requirement Rationale & Consequences
Solvent Purity Strictly anhydrous diethyl ether or THF Prevents protonolysis of the Grignard reagent, which yields butane [1] [2].
Atmosphere Inert gas (N₂ or Ar) Prevents oxidation of the reagent to magnesium salts and butane oxides [1].
Temperature Control Careful control during synthesis (35-55°C) and slow addition during carbonyl addition Prevents violent, exothermic runaway reactions [1].
Water-Incompatible Groups -OH, -COOH, -NH₂, -SH These acidic protons will destroy the Grignard reagent. Substrates containing these groups are incompatible unless protected [3].
Side Reaction (Protonolysis) R'OH + C₄H₉MgBr → C₄H₁₀ + R'OMgBr The Grignard acts as a strong base with protic sources, consuming the reagent [2].

Applications in Synthesis

This compound is a versatile reagent in complex molecule construction.

  • Pharmaceutical Synthesis: Used to build carbon frameworks for active pharmaceutical ingredients (APIs) [1]. Its reactivity allows for the introduction of the butyl group, a common motif in drug molecules.
  • Natural Product Synthesis: Employed in stereoselective and regioselective transformations. For instance, it has been used in copper-catalyzed SN2'-type allylic substitutions to create benzylic stereocenters with high enantioselectivity (up to 99% ee) [1].
  • Tolerance for Hindered Ketones: As demonstrated with cyclododecanone, this compound can be a superior reagent compared to organolithiums for achieving higher yields with sterically congested carbonyl compounds, despite potential formation of some reduced alcohol byproduct [4].

References

Comprehensive Application Notes and Protocols: Bromobutylmagnesium in Copper-Catalyzed Allylic Alkylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Copper-catalyzed allylic alkylation represents a powerful methodology in modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds with exceptional control. This transformation has gained significant importance in pharmaceutical research and natural product synthesis due to its ability to incorporate challenging structural motifs with high enantioselectivity. Unlike traditional palladium-catalyzed processes (Tsuji-Trost reaction) that predominantly work with "soft" nucleophiles, copper catalysis uniquely accommodates "hard" organometallic reagents such as Grignard compounds, significantly expanding the synthetic toolbox available to medicinal chemists [1] [2].

The distinct mechanistic pathway of copper-catalyzed allylic substitution involves an inner-sphere process that enables the incorporation of non-stabilized nucleophiles with conjugate acids having pKa values greater than 25, including organomagnesium, organolithium, organozinc, and organoaluminum reagents [2]. This crucial differentiation allows access to chemical space previously inaccessible through conventional palladium catalysis. The reaction demonstrates exceptional regioselectivity for the γ-position over the α-position in unsymmetrical allylic systems, providing synthetic chemists with a reliable method for constructing molecular architectures with precise atomic placement [1]. The utilization of bromobutylmagnesium in particular offers a balance of reactivity and selectivity, making it an invaluable reagent for introducing butyl groups in target molecules with stereochemical fidelity.

Reaction Mechanism and Key Principles

Catalytic Cycle and Stereochemical Basis

The copper-catalyzed allylic alkylation follows a well-defined mechanistic pathway that begins with coordination of a Cu(I) species to the olefin component of the allylic system. This is followed by oxidative addition at the γ-position, resulting in the formation of a key Cu(III)-allyl complex intermediate [1]. The catalytic cycle culminates in reductive elimination, which regenerates the active Cu(I) catalyst while simultaneously forming the new carbon-carbon bond [1]. This mechanism stands in stark contrast to the outer-sphere pathway typically observed in palladium-catalyzed systems, explaining the divergent selectivity patterns between these complementary approaches.

The stereochemical outcome of the transformation is primarily determined during the oxidative addition step, with chiral ligands on the copper center exerting profound influence on the enantioselectivity of the process [1]. The configurationally stable product formation relies on the rapid reductive elimination from the Cu(III) intermediate before isomerization can occur. This isomerization pathway would otherwise lead to erosion of stereochemical integrity and formation of regioisomeric byproducts [1]. The unique γ-selectivity observed in copper-catalyzed systems arises from the initial coordination of copper to the olefin, positioning the metal preferentially at the least substituted terminus of the π-system, in contrast to palladium systems where nucleophile attack typically occurs at the more substituted position [2].

Table 1: Key Mechanistic Features of Copper-Catalyzed Allylic Alkylation

Feature Copper Catalysis Palladium Catalysis (Tsuji-Trost)
Mechanistic Pathway Inner-sphere Outer-sphere
Nucleophile Type Hard nucleophiles (Grignard, organozinc, etc.) Soft nucleophiles (malonates, enolates, etc.)
Typical Regioselectivity γ-selective α-selective with unsymmetrical allylic systems
Key Intermediate Cu(III)-allyl complex Pd(II)-π-allyl complex
Stereochemical Outcome Controlled by chiral ligands Controlled by chiral ligands & substrate design
Unique Reactivity of Allylic Grignard Reagents

Allylic Grignard reagents, including this compound, exhibit distinctive reactivity patterns compared to their non-allylic counterparts. These reagents proceed through a concerted, six-membered-ring transition state rather than the four-center transition states typical of other Grignard reagents [3]. This mechanistic difference results in dramatically accelerated reaction rates, with additions to aldehydes and unhindered ketones often occurring at rates approaching the diffusion limit [3]. While this high reactivity expands the scope of carbonyl compounds that can be successfully functionalized, it can also lead to diminished stereoselectivity in some cases, as the facial selectivity may be determined during the diffusion-controlled approach rather than during the bond-forming step itself [3].

Experimental Protocols

General Reaction Setup and Optimization

The successful execution of copper-catalyzed allylic alkylation with this compound requires strict adherence to air-free techniques and moisture exclusion due to the high sensitivity of both the Grignard reagent and the copper catalysts to oxygen and water. All reactions should be conducted under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. Glassware should be thoroughly oven-dried (≥120°C) and cooled under vacuum or inert atmosphere before use.

Typical reaction conditions utilize this compound as a solution in tetrahydrofuran or diethyl ether at concentrations ranging from 0.5-3.0 M [4]. The copper catalyst, typically a Cu(I) salt such as CuBr·SMe₂ or CuI, is employed at 2.5-5 mol% loading relative to the limiting reagent [4]. Chiral ligands, when used for enantioselective transformations, are generally employed in slightly higher loadings (3-6 mol%) to ensure complete complexation with the copper center. The optimal stoichiometry typically employs 1.1-1.5 equivalents of this compound relative to the allylic electrophile to ensure complete conversion while minimizing side reactions.

Table 2: Optimization Parameters for Copper-Catalyzed Allylic Alkylation

Parameter Optimal Range Effect of Variation Recommended Starting Point
Catalyst Loading 2.5-5 mol% <2.5%: Incomplete conversion >5%: Increased side products 3 mol%
Temperature -78°C to 25°C Lower: Enhanced enantioselectivity Higher: Increased racemization -30°C
Solvent Et₂O, MTBE, THF Et₂O: Good selectivity THF: Faster reactions MTBE: Optimal for Grignard MTBE
Reaction Time 2-16 hours Shorter: Incomplete conversion Longer: Decomposition 6 hours
Grignard Equivalents 1.1-1.5 eq Lower: Incomplete conversion Higher: Wasted reagent, side products 1.2 eq
Step-by-Step Procedure for Enantioselective Allylic Alkylation

Materials:

  • This compound (1.2 mmol, 1.2 M solution in THF)
  • Cinnamyl chloride (1.0 mmol)
  • CuBr·SMe₂ (0.025 mmol, 2.5 mol%)
  • (R)-TANIAPHOS or similar chiral phosphine-phosphite ligand (0.03 mmol, 3 mol%)
  • Anhydrous methyl tert-butyl ether (MTBE, 5 mL)
  • Saturated aqueous NH₄Cl solution (10 mL)
  • Anhydrous MgSO₄
  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In an argon-filled glovebox, charge a 25 mL Schlenk flask with CuBr·SMe₂ (5.1 mg, 0.025 mmol) and the chiral ligand (approximately 18 mg, 0.03 mmol, exact mass depends on ligand identity).
  • Add anhydrous MTBE (3 mL) and stir the mixture at room temperature for 30 minutes to generate the active copper catalyst complex.
  • Cool the reaction vessel to -30°C using a cryostat or dry ice/acetone bath with temperature control.
  • Add a solution of cinnamyl chloride (152 mg, 1.0 mmol) in anhydrous MTBE (1 mL) dropwise over 2 minutes.
  • Slowly add the this compound solution (1.0 mL of 1.2 M solution in THF, 1.2 mmol) dropwise over 5 minutes, maintaining the internal temperature below -25°C.
  • After complete addition, continue stirring at -30°C and monitor the reaction progress by TLC or GC-MS.
  • Once complete (typically 4-6 hours), carefully quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL) at low temperature.
  • Allow the reaction mixture to warm to room temperature and transfer to a separatory funnel.
  • Extract the aqueous layer with MTBE (2 × 5 mL), combine the organic extracts, and dry over anhydrous MgSO₄.
  • Filter and concentrate under reduced pressure to afford the crude product.
  • Purify by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired (E)-1-phenyl-5-ene (typically 80-90% yield) with high enantiomeric purity (typically >95% ee) [4].
Workup and Purification Strategies

The quenching procedure represents a critical point in the protocol where significant product loss can occur if not properly executed. For acid-sensitive products, alternative quenching with saturated ammonium chloride solution is preferred over stronger acids. When water-sensitive intermediates are expected, the use of deuterated solvents for NMR analysis allows for direct characterization without exposure to atmospheric moisture. Purification challenges often arise from residual copper species, which can be removed by washing the organic layer with aqueous ammonia or EDTA solution prior to standard workup. For particularly stubborn metal contamination, a quick pass through a short pad of silica gel or celite before the main chromatographic purification often improves yields and product purity.

Data Analysis and Result Interpretation

Substrate Scope and Limitations

Copper-catalyzed allylic alkylation with this compound demonstrates excellent functional group tolerance and compatibility with diverse allylic electrophiles. Cinnamyl-type substrates consistently yield the highest enantioselectivities, typically >95% ee, while aliphatic allylic electrophiles may require further optimization of ligand structure and reaction conditions [4]. Substrates containing electron-withdrawing groups on the aromatic ring generally proceed with slightly faster rates but comparable selectivity to electron-rich systems. Ortho-substituted cinnamyl derivatives may exhibit moderately reduced regioselectivity, producing 3-5% of the linear regioisomer in some cases [4].

The reaction displays excellent chemoselectivity with respect to other potentially reactive functional groups. Esters, ketones, and protected alcohols typically remain unaffected under the standard reaction conditions, enabling late-stage functionalization of complex intermediates without the need for extensive protecting group strategies. However, substrates containing highly acidic protons or reducible functionalities (e.g., nitro groups, certain halides) may require modified conditions to prevent side reactions with the basic Grignard reagent.

Table 3: Substrate Scope and Performance of this compound in Allylic Alkylation

Substrate Class Representative Example Yield Range ee Range Notes
Cinnamyl Chlorides 4-MeO-C₆H₄-allyl-Cl 85-95% 92-98% Optimal substrates
Aliphatic Allylic Acetates CH₃(CH₂)₃-allyl-OAc 70-85% 85-95% Requires lower temperature
Cycloallylic Phosphates Cyclohex-2-en-1-yl-OPO(OEt)₂ 75-90% 90-96% Excellent SN2' selectivity with Zn additives
Vinyl Epoxides 65-80% 80-90% Atom-economic alternative
Ortho-Substituted Aromatics 2-Cl-C₆H₄-allyl-Cl 70-85% 85-92% Slight reduction in regioselectivity
Analytical Methods and Characterization

Standard analytical techniques for monitoring reaction progress and determining enantioselectivity include GC-MS for volatile compounds and HPLC or UPLC with chiral stationary phases for non-volatile products. NMR spectroscopy, particularly ¹H and ¹³C, provides confirmation of regioisomeric ratios through characteristic chemical shifts of the alkene protons in the products. The γ-substituted products typically display distinctive coupling constants (J = 6.5-7.2 Hz for trans-configuration) in the ¹H NMR spectrum, while the α-substituted regioisomers show broader multiplet patterns.

For absolute stereochemical assignment, comparison of experimental circular dichroism spectra with calculated CD spectra has proven reliable [4]. X-ray crystallography of derived compounds provides definitive structural confirmation when suitable crystals can be obtained. High-resolution mass spectrometry (HRMS) confirms molecular formula and is particularly valuable when analyzing new substrate classes.

Applications in Pharmaceutical and Natural Product Synthesis

The methodology of copper-catalyzed allylic alkylation with this compound has been successfully implemented in the synthesis of several biologically active molecules and natural products. The high enantioselectivity and predictable regioselectivity make it particularly valuable for constructing key stereocenters in complex target molecules. For example, the approach has been employed in the synthesis of ant pheromones including (+)-lasiol, (+)-13-norfaranal, and (+)-faranal, where the copper-mediated transformation provided exceptional selectivity (SN2/SN2' = >99:1, dr = 98:2, 99% ee) [2].

In pharmaceutical contexts, this methodology enables efficient access to chiral building blocks featuring benzylic stereocenters, which are prevalent in numerous therapeutic agents. The successful application of this transformation in the synthesis of (S)-(-)-zearalenone, a novel lipoxygenase inhibitor, demonstrates its utility in constructing complex molecular architectures with multiple stereocenters [1] [2]. The robust nature of the protocol, combined with the commercial availability of both the Grignard reagent and chiral ligands, makes it particularly attractive for process chemistry applications where reproducibility and scalability are paramount considerations.

Visualization of Reaction Workflow and Mechanism

Catalytic Cycle and Experimental Workflow

G CatalystActivation Catalyst Activation OxidativeAddition Oxidative Addition CatalystActivation->OxidativeAddition Cu(I)-L* Transmetalation Transmetalation OxidativeAddition->Transmetalation Cu(III)-allyl ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Cu(III)-butyl ProductRelease Product Release ReductiveElimination->ProductRelease γ-substituted product ProductRelease->CatalystActivation Cu(I)-L* regeneration ReactionQuench Reaction Quench ProductRelease->ReactionQuench Saturated NH₄Cl ReagentMixture Reagent Mixture ReagentMixture->CatalystActivation Setup under inert atmosphere Extraction Extraction ReactionQuench->Extraction MTBE Purification Purification Extraction->Purification Flash chromatography FinalProduct Final Product Purification->FinalProduct Isolated pure product

Figure 1: Catalytic Cycle and Experimental Workflow for Copper-Catalyzed Allylic Alkylation

Critical Factors for Success and Troubleshooting

Several critical parameters must be carefully controlled to ensure successful outcomes in copper-catalyzed allylic alkylations with this compound. The quality of the Grignard reagent is paramount – commercial solutions should be clear and colorless, with titration recommended for critical applications to verify concentration. The order of addition typically follows the sequence of catalyst formation, followed by substrate introduction, and finally slow addition of the Grignard reagent to minimize homocoupling side reactions.

Common challenges include low conversion, which may be addressed by increasing catalyst loading (up to 5 mol%) or slightly elevating reaction temperature (to -20°C). Reduced enantioselectivity often results from impurities in the solvent or reagents, particularly water or oxygen contamination. Poor regioselectivity may be improved by adding stoichiometric ZnCl₂, which promotes SN2' pathway through the formation of copper-zinc mixed species [2]. When scaling up the reaction, maintaining consistent low temperature during Grignard addition becomes increasingly important to prevent exotherms that can lead to racemization or decomposition.

Conclusion

Copper-catalyzed allylic alkylation using this compound represents a robust and selective method for constructing carbon-carbon bonds with excellent control over regio- and stereochemistry. The protocol outlined in these Application Notes provides researchers with a reliable foundation for implementing this transformation in medicinal chemistry and natural product synthesis applications. The continuing development of novel chiral ligand systems and the expansion of substrate scope promise to further enhance the utility of this powerful methodology in complex molecule construction.

References

Comprehensive Application Notes: Reaction of Bromobutylmagnesium with Nitriles - Mechanism and Synthetic Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitrile-Grignard Chemistry

The reaction of organomagnesium reagents with nitriles represents a fundamental transformation in organic synthesis that enables direct access to ketone products through nucleophilic addition. This reaction is particularly valuable in pharmaceutical and fine chemical synthesis where ketones serve as pivotal intermediates for further functionalization. Bromobutylmagnesium, as a representative alkyl Grignard reagent, undergoes this classic transformation with nitriles to produce pentanone derivatives after hydrolysis. The utility of this methodology stems from its straightforward execution, excellent functional group compatibility with the nitrile moiety, and high atom economy compared to alternative ketone synthesis routes.

The electronic structure of nitriles features a polarized carbon-nitrogen triple bond with the carbon atom exhibiting significant electrophilic character, analogous to carbonyl compounds though less reactive [1]. This polarization enables nucleophilic attack by carbon-based nucleophiles like Grignard reagents, following a reaction trajectory that proceeds through an imine salt intermediate to ultimately yield ketones after aqueous workup. The mechanism demonstrates the versatile reactivity of nitriles beyond their traditional role as carboxylic acid precursors, establishing them as valuable substrates for carbon-carbon bond formation in complex molecule assembly.

Reaction Mechanism

Detailed Mechanistic Pathway

The reaction between this compound and nitriles proceeds through a well-defined nucleophilic addition pathway that transforms the nitrile into a ketone via intermediate formation of a metal-stabilized imine species. The mechanism consists of two principal stages: initial nucleophilic attack and subsequent hydrolysis, each comprising multiple discrete steps with characteristic intermediates.

The first stage begins with the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. The organomagnesium reagent approaches the linear nitrile functionality with the butyl group acting as the nucleophile. This addition creates a rigid, cyclic transition state that facilitates the transfer of the alkyl group to the carbon atom of the C≡N bond while simultaneously coordinating the magnesium atom to the nitrogen atom. The product of this addition is a magnesium imine salt (N-magnesioimine), where the magnesium center is complexed with the nitrogen atom, stabilizing the intermediate through Lewis acid-base interactions [1] [2].

The second stage involves acidic hydrolysis of this imine salt intermediate. Protonation of the nitrogen-magnesium bond occurs readily under aqueous acidic conditions, generating an imine free cation that subsequently undergoes hydrolysis. The hydrolysis follows the standard mechanism for imines, with nucleophilic attack by water at the electrophilic carbon of the protonated imine, followed by proton transfers and elimination of ammonium ion, ultimately yielding the ketone product [2]. This step effectively hydrolyzes the C=N bond in a manner analogous to the reverse of imine formation, completing the transformation from nitrile to ketone.

Table: Key Intermediates in the Reaction Mechanism

Intermediate Structure Role in Mechanism Stability Characteristics
Magnesium Imine Salt R-C(R')=N-MgX Initial addition product Stable in anhydrous conditions; moisture-sensitive
Iminium Ion R-C(R')=NH⁺ Protonated intermediate Highly electrophilic; undergoes rapid hydrolysis
Ketone Product R-C(O)-R' Final product Thermodynamically stable product
Mechanistic Visualization

The following diagram illustrates the complete reaction mechanism for this compound with nitriles, showing the key intermediates and reaction pathway:

G Nitrile Nitrile R-C≡N Intermediate1 Mg-Imine Salt R-C(Butyl)=N-MgX Nitrile->Intermediate1 1. BromobutylMgBr Intermediate2 Imine R-C(Butyl)=NH Intermediate1->Intermediate2 2. H₃O⁺ Ketone Ketone R-C(O)-Butyl Intermediate2->Ketone 3. Hydrolysis

Visualization 1: Reaction mechanism of this compound with nitriles showing the key intermediates and transformations.

Experimental Protocol

Reaction Setup and Execution

Materials and Equipment:

  • Anhydrous tetrahydrofuran (THF) freshly distilled from sodium/benzophenone ketyl
  • This compound solution (1.0 M in THF) or prepared from 1-bromobutane and magnesium turnings
  • Nitrile substrate (alkyl or aryl nitrile)
  • Anhydrous calcium chloride drying tube
  • Three-necked round-bottom flask (250 mL) equipped with magnetic stir bar
  • Reflux condenser, pressure-equalizing addition funnel
  • Nitrogen or argon gas inlet for inert atmosphere
  • Ice-water bath
  • Aqueous hydrochloric acid solution (1.0 M)
  • Diethyl ether or ethyl acetate for extraction
  • Anhydrous magnesium sulfate or sodium sulfate for drying
  • Rotary evaporator for solvent removal

Step-by-Step Procedure:

  • Reaction Setup: Assemble the three-necked flask with condenser, addition funnel, and gas inlet. Flame-dry the apparatus under vacuum and purge with inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Nitrile Solution Preparation: Dissolve the nitrile substrate (20 mmol) in anhydrous THF (30 mL) in the reaction flask. If the nitrile is solid, gently warm the mixture to achieve complete dissolution. Cool the solution to 0°C using an ice-water bath with stirring.

  • Grignard Addition: Slowly add the this compound solution (22 mmol, 1.1 equiv) dropwise via the addition funnel over 15-20 minutes. Control the addition rate to maintain the internal temperature below 10°C.

  • Reaction Progression: After complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, then heat the mixture under reflux for 1-3 hours. Monitor reaction completion by TLC or GC-MS analysis.

  • Workup Procedure: Cool the reaction mixture to 0°C and carefully quench by slow addition of 1.0 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 30 mL). Combine the organic extracts and wash with brine (50 mL), then dry over anhydrous MgSO₄.

  • Product Isolation: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude ketone product by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.

Safety Considerations:

  • All operations must be conducted under strict anhydrous conditions in an inert atmosphere
  • Use appropriate personal protective equipment including safety glasses, gloves, and lab coat
  • Conduct Grignard reagent handling in a fume hood due to pyrophoric potential
  • Acid quenching is exothermic - add slowly with efficient cooling
  • Ensure proper ventilation and gas handling for hydrogen cyanide gas detection during nitrile handling
Analytical Methods and Characterization

Reaction Monitoring:

  • TLC Analysis: Use silica gel plates with UV indicator. Develop with hexane:ethyl acetate (4:1). Visualize with UV (254 nm) and staining reagents (KMnO₄ or 2,4-DNP for ketones).
  • GC-MS Analysis: Track consumption of nitrile starting material (typically retention time 8-12 minutes) and formation of ketone product (typically retention time 12-16 minutes).

Product Characterization:

  • FT-IR Spectroscopy: Key absorption bands include strong C=O stretch at 1700-1720 cm⁻¹, disappearance of C≡N stretch at 2250 cm⁻¹.
  • ¹H NMR Spectroscopy (CDCl₃): Characteristic signals include α-protons to carbonyl at 2.3-2.6 ppm (triplet or multiplet), butyl chain protons at 0.9-1.7 ppm.
  • ¹³C NMR Spectroscopy (CDCl₃): Carbonyl carbon appears at 195-210 ppm, disappearance of nitrile carbon at 115-125 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with ketone molecular weight, characteristic fragmentation patterns.

Reaction Scope and Limitations

Substrate Compatibility

The reaction of this compound with nitriles demonstrates considerable versatility across a range of nitrile substrates, though the efficiency and yield are influenced by electronic and steric factors. The following table summarizes the reaction performance with various nitrile classes:

Table: Reaction Scope with Different Nitrile Substrates

Nitrile Type Example Substrate Yield Range Reaction Conditions Notes
Aryl Nitriles (electron-neutral) Benzonitrile 75-85% 0°C to rt, 2-3 h reflux Consistent performance, minimal side products
Aryl Nitriles (electron-deficient) 4-Cyanobenzonitrile 70-80% 0°C to rt, 3-4 h reflux Good functional group tolerance
Aryl Nitriles (electron-rich) 4-Methoxybenzonitrile 65-75% 0°C to rt, 2-3 h reflux Slightly lower yields due to reduced electrophilicity
Alkyl Nitriles Butyronitrile 60-70% 0°C to rt, 1-2 h reflux Possible enolization issues with α-substituents
α,β-Unsaturated Nitriles Acrylonitrile 40-50% -20°C to 0°C, no reflux Michael addition competes with nitrile addition
Heteroaromatic Nitriles 2-Cyanopyridine 55-65% 0°C to rt, 2 h reflux Coordination to Mg may complicate reaction
Limitations and Challenges

Several important limitations govern the successful application of this methodology in complex synthesis:

  • Steric Hindrance: Highly substituted nitriles, particularly those with tert-butyl or 2,6-disubstituted aryl groups, exhibit significantly reduced reactivity or complete failure to react due to steric congestion around the nitrile carbon.
  • Competitive Reactions: Substrates containing other electrophilic functional groups may undergo competing reactions. Esters, acid chlorides, and aldehydes typically react faster with Grignard reagents than nitriles, limiting the functional group compatibility.
  • Sensitive Functionalities: Strongly basic Grignard reagents can deprotonate acidic protons, leading to side reactions in substrates with α-hydrogens relative to carbonyl groups, terminal alkynes, or activated methylene groups.
  • Aryl Halides: Certain aryl halides may undergo metal-halogen exchange, particularly with iodine- or bromine-substituted substrates, potentially leading to unexpected byproducts.
  • Temperature Sensitivity: Some thermally sensitive substrates may decompose under the required reflux conditions, necessitating modified reaction protocols with longer reaction times at lower temperatures.

Troubleshooting and Optimization

Common Experimental Issues

Low Conversion or No Reaction:

  • Cause: Moisture contamination deactivates the Grignard reagent; insufficient heating or reaction time; excessive steric hindrance in nitrile substrate.
  • Solution: Ensure strict anhydrous conditions by proper glassware drying and solvent purification. Extend reflux time to 4-6 hours for sterically hindered substrates. Confirm Grignard reagent quality by titration before use.

Formation of Byproducts:

  • Cause: Common byproducts include tertiary alcohols from overaddition to the ketone product; hydrolysis products (carboxylic acids); reduction products.
  • Solution: Use precise stoichiometry (1.0-1.1 equivalents of Grignard reagent). Employ slower addition rates with efficient cooling. For nitriles prone to overaddition, consider inverse addition (adding nitrile to Grignard solution).

Workup and Isolation Challenges:

  • Cause: Emulsion formation during extraction; difficulty separating imine intermediate during aqueous workup.
  • Solution: For difficult emulsions, use saturated NaCl solution and centrifugation. Ensure adequate acid concentration during hydrolysis to completely cleave the magnesium complex.
Optimization Strategies

Yield Improvement:

  • Solvent Effects: While THF is standard, mixed solvent systems (THF:Et₂O, 1:1) can improve solubility of intermediates. For high-temperature reactions, consider 2-Me-THF or dioxane as alternatives.
  • Additives: Catalytic amounts of Lewis acids (CeCl₃, MgBr₂) may enhance reactivity with stubborn substrates by activating the nitrile group.
  • Concentration: Optimal substrate concentration typically ranges from 0.2-0.5 M. Overly dilute solutions slow the reaction, while concentrated solutions may promote side reactions.

Scale-up Considerations:

  • Thermal Management: The reaction is exothermic - implement controlled addition with jacketed reactors for larger scales.
  • Process Safety: Conduct thorough reaction calorimetry studies before scale-up. Implement additional controls for hydrogen cyanide detection and handling.
  • Purification: For industrial applications, develop crystallization protocols instead of chromatography for economic and environmental benefits.

Applications in Drug Development

The transformation of nitriles to ketones using this compound and other Grignard reagents finds extensive application throughout drug discovery and development. The resulting ketone products serve as versatile synthetic intermediates for the preparation of various pharmacologically active compounds and structural motifs.

In medicinal chemistry, this reaction enables rapid access to ketone-based scaffolds that can be further functionalized to alcohol, amine, or heterocyclic moieties prevalent in active pharmaceutical ingredients. The methodology has been employed in the synthesis of antipsychotic agents, antidepressants, and various central nervous system active compounds where the ketone group serves as a key structural element or synthetic handle [3]. The operational simplicity and predictability of this transformation make it particularly valuable for preparing analog libraries during structure-activity relationship studies.

The reaction also finds application in natural product synthesis and the preparation of chiral building blocks for pharmaceutical development. The tolerance of the nitrile group to various synthetic transformations allows its incorporation at earlier stages, with subsequent Grignard addition serving as a late-stage functionalization strategy to introduce complex alkyl chains and access molecular diversity. This strategic approach streamlines synthetic routes and enhances overall efficiency in target molecule synthesis.

Conclusion

The reaction of this compound with nitriles represents a robust and well-established method for ketone synthesis with significant utility in pharmaceutical research and development. The transformation proceeds through a defined mechanistic pathway involving nucleophilic addition to form a magnesium imine intermediate followed by hydrolysis to yield the ketone product. This protocol offers practical advantages including straightforward execution, predictable outcomes, and compatibility with a range of nitrile substrates.

While limitations exist regarding sterically hindered substrates and functional group compatibility, the methodology remains a valuable tool for the synthetic chemist's repertoire. Continued optimization and understanding of reaction parameters enhance its application across diverse synthetic challenges in drug discovery and fine chemical synthesis. The ketone products obtained through this transformation serve as key intermediates for further elaboration to various biologically active molecules and structural motifs of pharmaceutical interest.

References

bromobutylmagnesium organomanganese reagents synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Organomanganese Reagents

Organomanganese reagents are organometallic compounds containing a carbon-manganese bond. Compared to more common reagents like organocopper compounds, they are relatively inexpensive due to the low cost of manganese but have been less extensively studied [1] [2]. Their reactivity is often compared to that of organomagnesium (Grignard) and organozinc reagents [2].

A key advantage of organomanganese(II) reagents is their high chemoselectivity. They react with acid chlorides to form ketones, with aldehydes and ketones to form alcohols, and with carbon dioxide to form carboxylic acids, but they typically do not react with esters, nitriles, or amides, which allows for functional group tolerance in complex syntheses [2].

Synthesis Methods for Organomanganese Reagents

The synthesis of these reagents often requires highly active manganese, as commercial manganese powder is not reactive enough. The table below summarizes the primary preparation methods described in the literature.

Method Description Key Features / Reagents Stability of Product
Alkylation of Mn Salts [2] Treatment of Mn(II) salts (e.g., MnI₂, MnBr₂, MnCl₂) with organolithium (RLi) or Grignard reagents (RMgX). Produces organomanganese halides (RMnX) or dialkylmanganese (R₂Mn). Stability varies; R₃MnLi manganates are stable at room temperature, while R₂Mn can decompose at -30°C [1].
Direct Oxidative Addition [3] Using highly reactive Rieke Manganese (Mn*), prepared by reducing anhydrous MnCl₂ with Li and a catalytic amount of naphthalene in THF. Directly reacts with aryl and alkyl bromides to form organomanganese bromides (RMnBr) under mild conditions [4] [3]. Grignard-type reagents (RMnBr) can be formed and used in situ for coupling reactions [3].
Quaternary Ammonium Complexes [5] Complexing manganese halides (MnX₂) with quaternary ammonium salts to improve solubility in common organic solvents like THF or diethyl ether. Reported to significantly improve the yield of subsequent acylation reactions to form ketones (e.g., from ~50% to >80%) [5]. Improves handling and reactivity by maintaining the reagent in solution.

The following workflow illustrates the direct synthesis path using highly active Rieke manganese, which is a common starting point for generating various organomanganese reagents.

Start Start: Prepare Rieke Manganese (Mn*) A Anhydrous MnCl₂ Start->A B Lithium (Li) Metal Start->B C Catalytic Naphthalene Start->C D Solvent: Tetrahydrofuran (THF) Start->D E Combine reagents in THF at room temperature A->E B->E C->E D->E F Highly Active Manganese (Mn*) E->F G Add Organobromide (R-Br) e.g., Alkyl or Aryl Bromide F->G H Stir under mild conditions (e.g., room temperature) G->H I Organomanganese Bromide (R-MnBr) (Grignard-type reagent) H->I

Key Applications and Reaction Notes

Organomanganese reagents are valuable in constructing complex organic molecules. The literature highlights several key applications:

  • Ketone Synthesis: Organomanganese halides (RMnX) react chemoselectively with acyl chlorides to form ketones in good yields, a reaction of high synthetic utility [2] [5].
  • Cross-Coupling Reactions: These reagents participate in transition metal-catalyzed (e.g., Pd, Ni, Cu) cross-coupling reactions. They can also undergo catalyst-free coupling with certain electrophiles like acid chlorides [3] [2].
  • Formation of Alcohols and Carboxylic Acids: Similar to Grignard reagents, they add to aldehydes/ketones to form alcohols and to CO₂ to form carboxylic acids, sometimes with better tolerance for higher temperatures than organolithium reagents [2].
  • Synthesis of Cyclopropane Derivatives: They have been used in dialkylation reactions of gem-dibromocyclopropanes to access functionalized cyclopropane structures, which are important synthetic intermediates [1].

Practical Limitations and Current Information Gaps

The search results reveal a significant challenge in finding explicit information for your specific request.

  • No Direct Information on Bromobutylmagnesium: The current search did not yield any specific protocols for reagents that are hybrids of this compound and organomanganese complexes.
  • Dated Information: The most specific technical details found in the search results are from literature published between 1996 and 2010 [1] [4] [3]. More recent advances may not be reflected.
  • Lack of Granular Protocol Details: While general methods are described, the highly detailed, step-by-step procedures required for laboratory Application Notes—with exact quantities, temperatures, reaction times, and workup instructions—are not fully available in these sources.

References

Application Note: Bromobutylmagnesium in Precision Polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Bromobutylmagnesium (n-butylmagnesium bromide, n-BuMgBr) is a Grignard reagent with the formula C₄H₉BrMg [1]. In industrial polymer synthesis, its utility extends beyond its classical role as a nucleophile. A key modern application is its function as an effective scavenger of protic impurities (such as water and oxygen) in anionic polymerization systems, enabling the synthesis of polymers with tightly controlled molecular weights and narrow molecular weight distributions [2].

Primary Industrial Application: Synthesis of Photoresist Polymers

The most prominent industrial use is in the anionic polymerization of p-alkoxystyrene monomers, such as 4-tert-butoxystyrene (BSt) and 4-(1-ethoxy ethoxy)styrene (EESt) [2]. These polymers are precursor materials for poly(4-hydroxystyrene) (PHS), a critical component of deep ultraviolet (DUV) photoresists at 248 nm wavelength used in semiconductor manufacturing [2]. The drive for higher resolution and sensitivity in photoresists demands polymers with precise molecular structures, which anionic polymerization can provide.

  • Role of n-BuMgBr: It acts as a purification agent, ensuring the polymerization environment is free of impurities that would otherwise deactivate the highly reactive anionic initiator (e.g., sec-butyllithium, s-BuLi). This is especially crucial when using Schlenk reactors, which are suited for mass production but have limitations in removing all impurities [2].
  • Mechanism: The Grignard reagent reacts with and neutralizes trace water and other protic impurities before they can terminate the growing polymer chains.
Mechanism in Viscosity Reduction of Dialkyl Magnesium Solutions

While not a direct application in forming polymer chains, this compound is related to the behavior of other organomagnesium compounds. Dialkyl magnesium solutions like butyloctyl magnesium (BOMAG) are highly viscous due to polymeric structures, hindering processability [3]. Certain additives, including specific organic molecules (BIANs), can disrupt these structures.

Research shows that BIANs interact with the magnesium centers in BOMAG, breaking up the polymeric networks and reducing viscosity by up to 70% [3]. This viscosity reduction is critical for the industrial handling and application of these solutions, which are feedstocks for Ziegler-Natta catalysts used in polyolefin production.

Experimental Protocols

Protocol 1: Anionic Polymerization of p-alkoxystyrene using n-BuMgBr

This protocol enables the synthesis of poly(p-alkoxystyrene) with a target molecular weight of ~10 kg/mol and a narrow molecular weight distribution (Đ < 1.1) [2].

1. Materials Preparation

  • Monomer: 4-tert-butoxystyrene (BSt) or 4-(1-ethoxy ethoxy)styrene (EESt). Dry over calcium hydride (CaH₂) and vacuum distill immediately before use.
  • Initiator: sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane).
  • Additive: n-Butylmagnesium bromide (n-BuMgBr, 1.0 M solution in heptane).
  • Solvent: Tetrahydrofuran (THF), dried and distilled.
  • Equipment: Schlenk reactor under an inert argon atmosphere.

2. Polymerization Procedure

  • Impurity Scavenging: To the reactor, add the purified monomer and THF solvent. Introduce n-BuMgBr in a 30-fold molar excess relative to the initiator (s-BuLi). Stir the mixture at -40°C for a brief period [2].
  • Initiation: Add the s-BuLi initiator to commence polymerization.
  • Reaction: Allow polymerization to proceed at -40°C until complete monomer conversion is achieved.
  • Termination: The reaction is terminated by adding a small amount of acidic methanol, which protonates the living alkoxide chain end.

3. Analysis and Characterization

  • Molecular Weight and Dispersity (Đ): Analyze by Size Exclusion Chromatography (SEC). The use of n-BuMgBr allows for the synthesis of polymers with a dispersity (Đ) of 1.05–1.06 [2].

The following workflow summarizes the optimized polymerization process:

Start Start: Prepare Monomer and Solvent A Add n-BuMgBr (30x molar excess vs. initiator) Start->A B Stir at -40°C (Impurity Scavenging) A->B C Add Initiator (s-BuLi) B->C D Polymerization at -40°C (Until completion) C->D E Terminate with Acidic Methanol D->E End Analyze Polymer (SEC for Mw and Đ) E->End

Figure 1. Workflow for Anionic Polymerization with n-BuMgBr
Protocol 2: Viscosity Reduction of Dialkyl Magnesium Solutions

This procedure outlines the use of additives to reduce the viscosity of industrial dialkyl magnesium solutions [3].

1. Materials

  • Alkyl Magnesium Solution: e.g., Butyloctyl Magnesium (BOMAG) in heptane or toluene.
  • Viscosity Modifier: e.g., N1,N2-diphenylacenaphthylene-1,2-diimines (BIANs).
  • Equipment: Standard Schlenk line or glovebox under inert atmosphere (N₂ or Ar).

2. Procedure

  • Mixing: To the BOMAG solution, add the BIAN viscosity modifier at approximately 2.5 mol% relative to the magnesium content [3].
  • Reaction: The reaction is exothermic and results in a color change. Stir until the mixture is homogeneous.
  • Measurement: Measure the resulting viscosity using a suitable viscometer.

3. Analysis and Characterization

  • Viscosity Measurement: Compare the viscosity before and after additive treatment. Reductions of about 70% can be achieved [3].
  • Solution Analysis: Techniques like FTIR and NMR under inert conditions can be used to study the interaction mechanism.

Data Summary Tables

The following tables summarize key quantitative data from the research.

Table 1: Optimized Conditions for Anionic Polymerization with n-BuMgBr [2]

Parameter Specification Purpose/Role
n-BuMgBr : Initiator Ratio 30 : 1 (molar excess) Effective removal of protic impurities.
Polymerization Temperature -40 °C Suppresses side reactions.
Target Molecular Weight ~7,700 - 8,500 g/mol Suitable for photoresist applications.
Achieved Dispersity (Đ) 1.05 - 1.06 Indicates very narrow molecular weight distribution.
Solvent Tetrahydrofuran (THF) Good solvent for p-alkoxystyrene polymers at low temperatures.

Table 2: Efficacy of Viscosity Modifiers for Dialkyl Magnesium Solutions [3]

Additive (BIAN Type) Solvent Initial Viscosity (mPa·s) Final Viscosity (mPa·s) Viscosity Reduction
Unsubstituted BIAN Toluene 66.7 15.7 ~76.5%
Unsubstituted BIAN Heptane 40.2 11.3 ~71.9%
i-Pr-BIAN Toluene 66.7 23.2 ~65.2%
MeO-BIAN Heptane 40.2 12.1 ~69.9%
F3C-BIAN Heptane 40.2 25.3 ~37.1%

Key Insights for Industrial Handling

  • Critical Parameter: The 30-fold molar excess of n-BuMgBr over the initiator is a critical factor for success in the anionic polymerization protocol. Lower amounts may not sufficiently scavenge impurities, leading to broadened molecular weight distributions [2].
  • Monomer Specificity: n-Bu₂Mg (a related compound) does not initiate polymerization of electron-rich BSt and EESt monomers but can initiate the polymerization of styrene due to its lower electron density. This selectivity is key to controlling the process [2].
  • Safety and Handling: All organomagnesium compounds are highly air- and moisture-sensitive. All synthesis and polymerization steps must be conducted under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents to prevent decomposition [1] [3].

References

Comprehensive Application Notes: Solvent Effects on Bromobutylmagnesium Reactivity in Diethyl Ether vs. THF for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromobutylmagnesium Chemistry

This compound (C₄H₉MgBr) represents a fundamental Grignard reagent widely employed in modern organic synthesis and pharmaceutical development. This organomagnesium compound demonstrates remarkable versatility in carbon-carbon bond formation, serving as a crucial intermediate in the synthesis of complex molecular architectures. The reactivity profile of this compound is exceptionally influenced by solvent choice, with diethyl ether and tetrahydrofuran (THF) constituting the primary solvents utilized in both research and industrial settings. Understanding the nuanced effects of these solvents on reagent performance, stability, and selectivity is paramount for optimizing synthetic efficiency, particularly in pharmaceutical applications where reproducibility and yield optimization directly impact process viability and cost-effectiveness.

The significance of solvent selection extends beyond mere reactant dissolution, profoundly influencing the reaction kinetics, mechanism, and ultimate success of Grignard-based transformations. While both diethyl ether and THF are ethereal solvents capable of coordinating the magnesium center, their distinct physicochemical properties impart dramatically different behaviors to this compound solutions. These solvent-dependent characteristics necessitate careful consideration during reaction design, especially when transitioning from laboratory-scale experiments to industrial production. This application note provides a comprehensive examination of this compound behavior in these two common solvents, supported by quantitative data, experimental protocols, and practical recommendations tailored to researchers and development professionals in pharmaceutical and fine chemical industries.

Chemical Properties & Solvent Comparison

This compound Fundamentals

This compound possesses a molecular weight of 161.32 g/mol and typically presents as a hazy brown liquid in solution [1]. The compound demonstrates a density of approximately 0.941 g/mL and reacts violently with water, necessitating strict anhydrous handling conditions [1]. Commercially, this compound is available in various standardized concentrations, most commonly as 1.0 M solutions in tetrahydrofuran or 3.0 M solutions in diethyl ether [2]. These solutions require storage at controlled temperatures between 2-8°C under inert gas atmospheres to maintain reagent integrity and prevent decomposition [1] [2].

The molecular structure of this compound features a polarized carbon-magnesium bond, with the magnesium center complexed by solvent molecules that significantly influence its reactivity. This coordination sphere stabilizes the Grignard reagent against decomposition pathways while modulating its nucleophilic character. The compound is classified as a pyrophoric liquid (Hazard Code F) and carries multiple hazard statements including H225 (Highly flammable liquid and vapor), H260 (Emits flammable gases when in contact with water), and H314 (Causes severe skin burns and eye damage) [1]. Appropriate engineering controls and personal protective equipment are essential when handling this reagent regardless of solvent choice.

Solvent Properties Comparison

The selection between diethyl ether and THF as solvents for this compound significantly impacts reaction parameters and outcomes. The following table summarizes the key physicochemical properties of these solvents:

Table 1: Physicochemical Properties of Diethyl Ether and THF

Property Diethyl Ether THF Significance for Grignard Chemistry
Boiling Point (°C) 34.5 [3] 65 [3] THF allows higher temperature reactions
Density (g/mL) 0.713 [3] 0.883 [3] Impacts separation in workup procedures
Dielectric Constant 4.267 [3] 7.52 [3] THF better stabilizes charged intermediates
Flash Point (°C) -45 [3] -14 [3] Diethyl ether requires stricter flammability controls
Solubility in H₂O 7.5 g/100mL [3] Miscible [3] THF facilitates aqueous workups

The higher boiling point of THF (65°C) compared to diethyl ether (34.5°C) represents a critical distinction, enabling reactions to be performed at elevated temperatures without pressure equipment [4]. This thermal advantage directly influences reaction kinetics, as the rate of reaction increases with temperature, potentially reducing processing times or enabling transformations that are impractically slow in diethyl ether [4]. Additionally, THF's higher polarity, evidenced by its greater dielectric constant (7.52 vs. 4.267), enhances its ability to solvate and stabilize the magnesium center of Grignard reagents through stronger coordination interactions [5].

Table 2: Commercial this compound Solution Specifications

Parameter 1.0 M in THF 3.0 M in Diethyl Ether Notes
Concentration 1.0 M 3.0 M Higher concentration possible in diethyl ether
Appearance Hazy brown liquid [1] Hazy brown liquid [1] Visual inspection should not show precipitation
Density ~0.941 g/mL [1] ~0.970 g/mL [2] Density varies with concentration
Storage Temperature 2-8°C [1] 2-8°C [1] Critical for maintaining stability
Packaging Sure/Seal, ampules [6] Sure/Seal, ampules [6] Air-sensitive packaging required

The commercial availability of this compound at different concentrations in these solvents (typically 1.0 M in THF and 3.0 M in diethyl ether) reflects their respective solvation capacities and viscosity limitations [2]. The higher achievable concentration in diethyl ether may offer advantages in storage efficiency and volumetric throughput for large-scale applications, provided its lower boiling point does not present safety concerns for the intended transformation.

Solvent Effects on Reaction Performance

Coordination Chemistry & Stabilization

The coordination behavior of ethereal solvents with the magnesium center in Grignard reagents fundamentally dictates their stability and reactivity. THF's cyclic structure and enhanced donor ability create a more stable coordination environment around magnesium compared to the acyclic diethyl ether. The oxygen atom in THF demonstrates superior Lewis basicity toward the electron-deficient magnesium center, forming stronger complexes that effectively stabilize the highly reactive organomagnesium species [5]. This stabilization phenomenon arises from THF's ability to effectively solvate the magnesium cation, which consequently enhances the nucleophilic character of the attached carbon atom.

The solvation power of THF directly impacts the reaction efficiency of this compound in synthetic applications. Research indicates that the increased polarity of THF enables it to better stabilize the magnesium bromide salt formed during Grignard reactions, creating a more reactive nucleophile and facilitating higher yields of the desired products [5] [7]. This stabilization effect is particularly crucial for reactions involving sensitive substrates or those requiring elevated temperatures, where reagent decomposition would otherwise compete with product formation. The stronger coordination of THF also contributes to maintaining the reagent integrity during storage, with properly stabilized solutions demonstrating acceptable shelf-lives when maintained under inert atmospheres at recommended temperatures.

Thermal Stability & Reaction Kinetics

The significant difference in boiling points between diethyl ether (34.5°C) and THF (65°C) directly influences the thermal operating window for reactions employing this compound [3]. This approximately 30°C advantage for THF enables reactions to be performed at significantly higher temperatures without requiring pressurized systems, substantially accelerating reaction rates according to fundamental kinetic principles. The temperature dependence of reaction kinetics means that even modest increases in temperature can dramatically reduce processing times, with many reactions demonstrating a 2-3 fold rate increase for every 10°C rise in temperature when performed in THF rather than diethyl ether [4].

The thermal advantages of THF extend beyond simple rate enhancement to impact reaction selectivity and byproduct management. The ability to perform reactions at elevated temperatures can potentially improve selectivity by accessing different transition states or mitigating catalyst deactivation in metal-mediated processes. Furthermore, the higher operating temperatures achievable with THF can help maintain substrates and products in solution, reducing issues with precipitation that might otherwise complicate mixing and mass transfer. For industrial applications, this thermal advantage translates to improved process efficiency and throughput capacity, as reaction times can be optimized without the capital expense and engineering complexity of pressurized reactor systems.

Substrate-Specific Solvent Effects

The influence of solvent choice on this compound reactivity demonstrates notable substrate dependence, with certain chemical transformations exhibiting superior performance in one solvent over the other. For instance, the formation of 4-(N,N-dimethyl)aniline magnesium bromide proceeds more efficiently in THF due to the solvent's ability to stabilize the magnesium Grignard salts through enhanced coordination [5] [7]. Similarly, studies on lithium-bromine exchange reactions of aryl bromides have demonstrated that the presence of even small quantities of THF in predominantly hydrocarbon media can dramatically improve reaction outcomes compared to pure diethyl ether [8].

The following diagram illustrates the decision pathway for solvent selection based on reaction parameters:

G Start Solvent Selection for this compound Substrate Substrate Analysis Start->Substrate Temperature Temperature Requirements Start->Temperature Scale Process Scale Start->Scale A1 Aromatic substrates or sterically hindered compounds Substrate->A1 Higher yield A2 Simple alkylations or straightforward couplings Substrate->A2 Adequate performance B1 Reaction requires >35°C Temperature->B1 Boiling point advantage B2 Reaction proceeds at <35°C Temperature->B2 Adequate with cooling C1 Small scale or screening Scale->C1 Handling convenience C2 Large scale production Scale->C2 Concentration advantage THF Select THF Ether Select Diethyl Ether A1->THF Higher yield A2->Ether Adequate performance B1->THF Boiling point advantage B2->Ether Adequate with cooling C1->THF Handling convenience C2->Ether Concentration advantage

For challenging substrates requiring enhanced nucleophilicity or stabilized intermediates, THF generally provides superior results due to its stronger coordination ability and higher polarity. However, diethyl ether may remain suitable for simpler alkylation reactions or when the substrate contains functional groups incompatible with THF's more robust solvation power. Additionally, the volatility of diethyl ether can be advantageous in certain workup procedures, facilitating its removal through evaporation at ambient temperature. Understanding these substrate-specific effects enables chemists to make informed solvent selections based on the particular requirements of their synthetic transformation rather than relying on generalized recommendations.

Experimental Protocols

Preparation of this compound Solutions

Protocol 1: Standard Preparation of 1.0 M this compound in THF

  • Reagents: Magnesium turnings (1.2 equiv, 0.29 g, 12 mmol), 1-bromobutane (1.0 equiv, 1.37 g, 10 mmol), anhydrous THF (10 mL), catalytic iodine (if necessary)
  • Equipment: Two-neck round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle, oil bath, thermometer, nitrogen/argon inlet, rubber septum
  • Procedure:
    • Assemble the reaction apparatus with a two-neck flask, condenser, and gas adapter. Flame dry the entire assembly under vacuum and purge with inert gas (N₂ or Ar). Repeat this cycle three times.
    • In an inert atmosphere glove box, add magnesium turnings to the flask. Seal the flask with septa and remove from the glove box.
    • Add anhydrous THF (5 mL) through the septum via syringe. Add a small crystal of iodine if activation of magnesium is required.
    • Prepare a solution of 1-bromobutane (10 mmol) in anhydrous THF (5 mL) in a separate sealed vessel.
    • With stirring, add approximately 0.5-1.0 mL of the bromobutane solution to the magnesium suspension. Heat gently to 45-50°C until the reaction initiates (evidenced by color change to brown and turbidity).
    • Once initiation occurs, remove the heat source and slowly add the remaining bromobutane solution dropwise at a rate to maintain gentle reflux. The addition should take approximately 30-45 minutes.
    • After complete addition, heat the reaction mixture at 50°C for 1-2 hours until magnesium consumption is complete (minimal metallic magnesium visible).
    • Cool the resulting hazy brown solution to room temperature. The solution concentration is approximately 1.0 M and can be standardized by titration before use [1] [2].

Protocol 2: Preparation of 3.0 M this compound in Diethyl Ether

  • Reagents: Magnesium turnings (1.1 equiv, 0.27 g, 11 mmol), 1-bromobutane (1.0 equiv, 1.37 g, 10 mmol), anhydrous diethyl ether (3.3 mL)
  • Equipment: Similar to Protocol 1, with cooling bath capability (dry ice/acetone)
  • Procedure:
    • Assemble and dry the reaction apparatus as described in Protocol 1.
    • Add magnesium turnings to the flask under inert atmosphere.
    • Add anhydrous diethyl ether (1.5 mL) to the flask. Due to the low boiling point of diethyl ether (34.5°C), employ cooling with an ice-water bath to maintain temperature during reaction initiation.
    • Prepare a solution of 1-bromobutane (10 mmol) in anhydrous diethyl ether (1.8 mL).
    • Add approximately 0.2-0.5 mL of the bromobutane solution to initiate the reaction. The initiation may be slower than in THF and might require slight warming followed by prompt cooling.
    • Once initiated, maintain the reaction temperature below 10°C using an ice bath and add the remaining bromobutane solution dropwise over 30-40 minutes.
    • After complete addition, allow the reaction mixture to warm slowly to room temperature and stir for 2-3 hours until magnesium consumption is complete.
    • The resulting solution typically achieves a concentration of approximately 3.0 M in diethyl ether [2].
Representative Application in Pharmaceutical Synthesis

Protocol 3: Synthesis of 5-Nonanone Using this compound in THF

  • Reaction: Butylmagnesium bromide with valeronitrile to form 5-nonanone
  • Reagents: this compound (1.0 M in THF, 11 mmol, 11 mL), valeronitrile (10 mmol, 0.96 g, 1.07 mL), aqueous HCl (2 M, 15 mL)
  • Procedure:
    • Charge a dry, nitrogen-flushed 50 mL round-bottom flask with valeronitrile (10 mmol) dissolved in anhydrous THF (5 mL).
    • Cool the solution to 0°C using an ice bath with stirring.
    • Add the this compound solution (11 mmol) dropwise via syringe pump or cannula over 30 minutes, maintaining the internal temperature below 5°C.
    • After complete addition, gradually warm the reaction mixture to room temperature and then heat to 65°C (reflux temperature of THF) for 3 hours.
    • Monitor reaction completion by TLC or GC analysis.
    • Cool the reaction mixture to 0°C and carefully quench by slow addition of 2 M HCl (15 mL).
    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 × 10 mL).
    • Combine the organic layers, wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL), then dry over anhydrous MgSO₄.
    • Filter and concentrate under reduced pressure to yield 5-nonanone as a colorless liquid (approximately 75-85% yield).
  • Note: The use of THF as solvent enables the reaction to be performed at reflux (65°C), significantly reducing the reaction time compared to diethyl ether [4] [3].
Purification & Analysis Methods

Protocol 4: Standardization of this compound Solutions

  • Method: Volumetric titration using 2,5-dimethoxybenzyl alcohol as indicator
  • Reagents: this compound solution (to be standardized), 2,5-dimethoxybenzyl alcohol solution (0.1 M in THF), anhydrous methanol, 1,10-phenanthroline indicator solution (0.1 M in THF)
  • Procedure:
    • Prepare a dry titration vessel under nitrogen atmosphere.
    • Pipette a precise volume (approximately 2-3 mmol) of the 2,5-dimethoxybenzyl alcohol solution into the vessel.
    • Add 2-3 drops of 1,10-phenanthroline indicator solution.
    • Titrate slowly with the this compound solution with stirring until a persistent color change from orange to yellow occurs.
    • Calculate the concentration using the formula: Concentration (M) = (moles of alcohol) / (volume of Grignard solution in L)
  • Alternative Method: Gas chromatographic (GC) analysis of hydrolysis products or quantitative reaction with a standard carbonyl compound followed by GC analysis.

Protocol 5: Workup and Isolation Techniques

  • Aqueous Workup: For reactions in THF, standard aqueous workup is facilitated by THF's water miscibility. Dilute the reaction mixture with diethyl ether (2-3 volumes) before washing with water or brine to prevent precipitation of magnesium salts.
  • Salt Removal: For reactions producing magnesium salts, acid washing (dilute HCl) effectively removes basic magnesium byproducts. Multiple washes may be required for complete removal.
  • Solvent Evaporation: Due to THF's higher boiling point, rotary evaporation efficiently removes the solvent. For diethyl ether solutions, extreme caution must be exercised due to the low flash point (-45°C), preferably using a cooling condenser on the evaporator.

Safety Considerations & Handling Protocols

Hazard Assessment & Controls

This compound solutions present significant safety hazards that require rigorous control measures. The reagent is classified as highly flammable (H225), water-reactive (H260), and corrosive (H314) [1]. Both diethyl ether and THF contribute to the fire hazard, with diethyl ether being particularly concerning due to its low flash point of -45°C and tendency to form explosive peroxides upon prolonged storage [3]. The following table summarizes the primary hazards and control measures:

Table 3: Hazard Analysis and Control Measures for this compound Solutions

Hazard Category Specific Risks Engineering Controls PPE Requirements
Flammability Low flash point solvents; vapor cloud formation Chemical fume hood; explosion-proof equipment; inert atmosphere Flame-resistant lab coat; static-control measures
Reactivity Violent reaction with water; air-sensitive Schlenk lines; glove boxes; sealed apparatus Face shield; chemical-resistant gloves (butyl rubber)
Corrosivity Severe skin burns and eye damage Splash guards; emergency eyewash/shower Chemical goggles; acid/base-resistant gloves
Health Effects Respiratory irritation; central nervous system effects (solvents) Adequate ventilation; atmospheric monitoring Respiratory protection if ventilation inadequate

All operations with this compound solutions must be conducted in a certified fume hood or glove box to prevent exposure to vapors and ensure containment in case of exothermic reactions. Equipment should be properly dried and purged with inert gas (nitrogen or argon) before use, as trace moisture can initiate violent reactions. Particular caution should be exercised when scaling up reactions, as the heat of reaction with water or protic solvents can lead to thermal runaway scenarios.

Storage & Handling Recommendations

Storage Conditions: this compound solutions must be stored under strictly anhydrous conditions at temperatures between 2-8°C [1]. Commercially available solutions are typically packaged in Sure/Seal or similar air-tight containers with resealable septa to exclude moisture and oxygen [6]. These containers should be stored upright in flammable storage cabinets specifically designed for pyrophoric materials, with clear labeling indicating the hazardous nature of the contents.

Handling Procedures:

  • Always handle this compound solutions using cannula transfer or syringes with adequate needle length to reach below the liquid surface while minimizing exposure to air.
  • Pre-purge all receiving vessels with inert gas before transfer and maintain a positive pressure of inert gas during the operation.
  • When extracting aliquots, ensure the syringe is properly purged with inert gas before inserting into the reagent container.
  • Never return unused reagent to the original container, as it may have become contaminated with moisture or oxygen.
  • Keep appropriate quenching solutions (isopropanol, then water) readily available during handling for emergency neutralization.
Emergency Procedures & Disposal

Spill Response: For small spills, immediately cover with dry sand or other inert absorbent material. Carefully transfer the contaminated absorbent to an appropriate container and treat with isopropanol under controlled conditions to quench reactive species. After the reaction subsides, slowly add water to ensure complete quenching. For larger spills, evacuate the area and employ specialized emergency response teams equipped for pyrophoric material incidents.

Waste Disposal: All waste materials containing this compound residues must be properly quenched before disposal. The recommended procedure involves slow addition of the waste to a large excess of isopropanol with stirring, followed by careful addition of water once gas evolution ceases. The resulting mixture can then be neutralized with dilute acid and disposed of according to local regulations for magnesium and bromide-containing waste streams.

Conclusion & Recommendations

The selection between diethyl ether and THF as solvents for this compound-mediated transformations requires careful consideration of the specific synthetic objectives and process constraints. THF generally offers advantages for reactions requiring elevated temperatures, enhanced stabilization of reactive intermediates, or improved solubility of polar substrates. Its higher boiling point (65°C) enables accelerated reaction kinetics without pressurized equipment, while its superior coordinating ability stabilizes the Grignard reagent against decomposition pathways [4] [5]. These characteristics make THF particularly suitable for challenging transformations, sterically hindered substrates, and applications where maximum reagent reactivity is desired.

Conversely, diethyl ether remains valuable for specific applications where its lower boiling point facilitates solvent removal, when performing reactions on substrates sensitive to stronger coordination, or when utilizing the commercial availability of higher concentration solutions (3.0 M) [2]. The decision matrix presented in this application note provides a systematic approach to solvent selection based on substrate characteristics, temperature requirements, and process scale. Pharmaceutical researchers and development professionals should consider conducting initial screening experiments in both solvents when developing new synthetic methodologies involving this compound to fully characterize solvent effects on yield, selectivity, and reaction kinetics for their specific application.

References

Troubleshooting Guide for Bromobutylmagnesium Initiation Failure

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary causes of initiation failure and the corresponding solutions to rectify them.

Problem Category Specific Issue Recommended Solution Key Considerations
Magnesium Quality Passivated surface oxide layer [1] Use freshly powdered or turned magnesium; sieve to 64-76 μm for consistency [2]. Reactivity decreases with storage time; older material requires stronger activation [2].
Reaction Conditions Inadequate anhydrous conditions [1] Ensure all glassware is baked at 120°C before use; use rigorously dried solvents [2]. Moisture deactivates the reagent. A cloudy solvent during reflux indicates moisture [2].
Induction Period Reaction does not start; no gray turbidity [2] Add a crystal of iodine or small amount of 1,2-dibromoethane to activate magnesium [2] [3]. Iodine helps remove the oxide layer. Use with caution as it can make the reaction vigorous [2].
Halide & Solvent Slow or improper halide addition [1] Add halide solution steadily over 12-60 minutes to maintain gentle reflux [2]. A slower addition rate (e.g., 60 mins) can increase yield (82-87%) [2].
Alternative Activation Reaction remains stubborn [2] Add a catalytic amount of aluminum isopropoxide or a system of 2-propanol and iodine [2]. This creates an alkoxide complex that shortens induction periods without stringent drying [2].

The following flowchart outlines the logical troubleshooting process to systematically diagnose and resolve initiation failure.

G Start Grignard Reaction Initiation Failure Q1 Observed gray turbidity or exotherm within 2-8 min? Start->Q1 Q2 Using freshly activated magnesium? Q1->Q2 No Act1 Initiation Successful Proceed with reaction Q1->Act1 Yes Act2 Add crystal of Iodine or 1,2-dibromoethane Q2->Act2 Yes Act3 Use freshly powdered/turnings or sieve magnesium (64-76 µm) Q2->Act3 No Q3 Confirmed anhydrous conditions? Q3->Act2 Yes Act4 Bake glassware, dry solvents, ensure inert atmosphere Q3->Act4 No Q4 Halide added slowly with maintained reflux? Act5 Adjust addition rate over 12-60 min or use catalytic alkoxide Q4->Act5 No Q4->Act5 Yes Act3->Q3 Act4->Q4

Detailed Experimental Protocols

Standard Synthesis of Bromobutylmagnesium

This procedure is adapted from established methods for preparing unsolvated Grignard reagents in hydrocarbon solvents [1] [2].

  • Reaction Setup: A 250 ml round-bottomed flask is fitted with a stirrer, thermometer, reflux condenser, dropping funnel, and nitrogen inlet. The system must be flushed with an inert gas (nitrogen or argon) [2].
  • Initial Charge: Place 3.22 g of magnesium powder (0.132 mol) and 60 ml of dry methylcyclohexane into the flask. Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere [2].
  • Initiation: Add about one-fifth of a solution of 9.26 g of 1-bromobutane (0.1 mol) in 20 ml of methylcyclohexane. Look for a gray turbidity within 2-8 minutes, indicating the reaction has started [2].
  • Halide Addition: Once initiated, add the remaining halide solution steadily over about 12 minutes, maintaining the inner temperature near reflux (99-100°C). Continue stirring and heating for another 15 minutes after the addition is complete [2].
  • Yield: The typical yield of this compound is approximately 73%. This can be determined by hydrolyzing an aliquot and measuring the evolved butane gas [2].
Alternative Activation with Alkoxide

If standard methods fail, this catalytic approach can be highly effective.

  • Modification: To the suspension of magnesium in methylcyclohexane, add either 0.0033 mol of aluminum isopropoxide or an equivalent mixture of 2-propanol and iodine (forming C₃H₇OMgI in situ) before adding the halide solution [2].
  • Effect: This modification shortens the induction period significantly and can increase the yield to about 81%. It also reduces the need for extremely stringent drying of all apparatus and reagents [2].

Frequently Asked Questions (FAQs)

Q: What are the critical signs that my Grignard reaction has successfully initiated? A: The primary visual sign is the appearance of a gray turbidity in the reaction mixture. This is often accompanied by the onset of gentle reflux without external heating and a darkening of the solution [2].

Q: My reaction started but then stopped. What could be the cause? A: This can happen if the reaction mixture cools down too much during the addition of the halide solution. Ensure the reaction is maintained at reflux temperature (99-100°C) throughout the addition. If it stalls, carefully applying additional heat or adding another small crystal of iodine may restart it [2].

Q: Are there any special safety precautions for this synthesis? A: Yes. The reaction must be conducted under strictly anhydrous and oxygen-free conditions. Grignard reagents are highly reactive with water and oxygen. Furthermore, the reaction is exothermic, so control the rate of halide addition to prevent a runaway reaction. Always work in a fume hood and use appropriate personal protective equipment [1].

References

bromobutylmagnesium reaction with water oxygen prevention

Author: Smolecule Technical Support Team. Date: February 2026

Bromobutylmagnesium Properties & Handling FAQs

Q1: Why is it critical to protect this compound from air and moisture? this compound is a Grignard reagent characterized by a highly polar carbon-magnesium bond. This makes the butyl group a strong nucleophile and base, which reacts vigorously with proton sources like water (hydrolysis) and oxygen, leading to decomposition and failed reactions [1].

Q2: What is the best practice for storing this reagent? It is typically prepared as a solution (1.0-2.0 M) in anhydrous solvents like diethyl ether or tetrahydrofuran (THF) and should be stored under a dry, inert atmosphere (nitrogen or argon) in a sealed container. Commercial samples are labeled "For research use only" and are not intended for human or veterinary use [1].

Q3: What are the immediate signs that my reagent has decomposed? A visible lack of reaction when adding it to a substrate, or the formation of a precipitate (likely magnesium salts) in the solution, can indicate decomposition. Proper reagent quality can be confirmed by titration before use in critical synthetic steps [2].

Troubleshooting Guide for Common Experimental Issues

Issue Possible Cause Solution
Failed Reaction Initiation Inactive magnesium surface; insufficient drying of apparatus or reagents [1] [2] Activate magnesium with a small crystal of iodine or 1,2-dibromoethane; ensure all glassware is thoroughly oven-dried and flushed with inert gas [2].
Low Yield of Final Product Incomplete reaction or reagent decomposition during preparation/transfer [1] Use freshly ground magnesium powder; control reaction temperature (typically 35-55°C); slowly add halide solution to magnesium suspension [1] [2].
Formation of Byproducts Reaction with trace oxygen or water; side reactions with solvent [1] Maintain positive inert gas pressure; use high-purity, anhydrous solvents (e.g., THF, methylcyclohexane) [1] [2].

Detailed Experimental Protocol: Preparation and Handling

This procedure for preparing unsolvated ( n )-butylmagnesium chloride in methylcyclohexane highlights the stringent techniques required for handling this compound analogs [2].

Workflow Diagram:

Start Start Setup Apparatus Setup - Dry glassware - Inert gas (N₂) purge Start->Setup Reflux Heat Solvent to Reflux Methylcyclohexane Setup->Reflux AddHalide Add Halide Solution Slow, controlled addition Reflux->AddHalide React Stir & Reflux 15 mins post-addition AddHalide->React QualityCheck Quality Control Titration or hydrolysis React->QualityCheck End Reagent Ready QualityCheck->End

1. Apparatus Setup

  • Use a 250 mL round-bottom flask equipped with a stirrer, thermometer, reflux condenser, dropping funnel, and nitrogen inlet.
  • Crucially, bake the entire apparatus at 120°C for several hours and cool it under a stream of dry nitrogen immediately before use. The condenser outlet should be connected to an oil bubbler to exclude air [2].

2. Reaction Initiation

  • Place 3.22 g of magnesium powder (0.132 mol) and 60 mL of dry methylcyclohexane into the flask.
  • Heat the solvent to reflux under a slow, steady stream of nitrogen [2].

3. Halide Addition and Reaction

  • Add about one-fifth of a solution of 9.26 g of 1-chlorobutane (0.1 mol) in 20 mL of dry methylcyclohexane to the refluxing mixture.
  • Reaction typically begins within 2-8 minutes, indicated by gray turbidity. Add the remaining halide solution steadily over about 12 minutes, maintaining the temperature near reflux (99-100°C) [2].
  • After addition, continue stirring and heating under reflux for an additional 15 minutes.

4. Reagent Quality Assessment

  • Yield Determination by Hydrolysis: Connect the condenser to a trap cooled with a dry-ice/acetone mixture. Add an excess of water dropwise to the stirred product and heat the mixture to reflux. Collect and weigh the evolved ( n )-butane. A yield of 4.23-4.35 g (73-76%) is typical [2].
  • Alternative Titration Method: Dissolve an aliquot of the product in dry ether. Add it to a known volume of standard hydrochloric acid, and back-titrate the excess acid with standard base [2].

Key Takeaways

  • Anhydrous and Anaerobic are Mandatory: The success of any experiment with this compound hinges on the complete exclusion of moisture and oxygen at every stage, from setup to workup.
  • Quality Control is Key: Especially for sensitive downstream reactions, always assess the quality and concentration of your Grignard reagent via titration before use.

References

optimizing bromobutylmagnesium yield temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Control Using MicroPCMs

A 2024 study provides a novel method to control the strong exothermic reaction during the synthesis of n-butylmagnesium bromide, which is very likely to lead to thermal runaway if control is lost [1].

  • Method Overview: Microencapsulated phase change materials (microPCMs) were used as inhibitors. These materials absorb the heat released by the reaction using their high latent heat of melting, thereby controlling the temperature rise [1].
  • Key Findings: The addition of microPCMs was shown to effectively reduce the reaction temperature and slow the rate of temperature increase. The study found that both the amount of microPCMs added and the timing of their addition were critical to the control effect [1].
  • Practical Benefit: This approach can gain valuable time for implementing other emergency measures, effectively reducing the probability of a thermal runaway accident [1].

The table below summarizes the characteristics of the microPCMs used in the study.

Property Description / Value
Core Material n-octadecane [1]
Shell Material Polystyrene (PS) [1]
Preparation Method Suspension polymerization [1]
Morphology Regular spherical morphologies with smooth surfaces [1]
Average Particle Size 7.54 μm [1]
Melting Enthalpy 142.2 J/g [1]

A General Preparation Method for Dibutylmagnesium

A Chinese patent outlines a preparation method for dibutylmagnesium, which shares similarities with the target process. The following workflow illustrates the key stages of this synthesis, highlighting critical control points.

G Start Start Reaction Preparation A Add sec-BuCl and Mg in solvent (Initiation Step) Start->A B Stir and Heat under N₂ atmosphere A->B C Initiate Grignard reaction (Initiation Confirmed) B->C D Add n-BuLi solution (Accelerate Reaction) C->D E Stir and Reflux (Main Reaction) D->E F Cool and Filter E->F G Fractional Distillation (Purification) F->G End Final Product (Dibutylmagnesium) G->End

Key Process Notes:

  • Initiation: The reaction is initiated using sec-butyl chloride and magnesium metal in a solvent like hexane [2].
  • Acceleration: After initiation, a solution of n-butyllithium (n-BuLi) is added to accelerate the reaction [2].
  • Atmosphere: The entire process must be conducted under an inert nitrogen atmosphere to prevent reagent degradation [2].
  • Purification: The final product is obtained through steps like filtration and fractional distillation [2].

Troubleshooting Common Challenges

Based on the general principles of controlling such reactions, here are some potential issues and solutions.

Problem Potential Causes Suggested Solutions

| Failure to Initiate | Low activity of magnesium; Inadequate initiation conditions [2] | Ensure fresh, clean magnesium surface; Use a proper initiator like sec-BuCl and slight heating [2]. | | Runaway Reaction / Uncontrolled Temperature Rise | Strong exothermicity of the reaction; Insufficient cooling [1] | Implement a temperature control strategy like microPCMs [1]; Use a cooling bath and controlled reactant addition. | | Low Yield / Slow Reaction | Side reactions; Suboptimal temperature | Maintain an inert atmosphere [2]; Use n-BuLi to accelerate the reaction [2]. |

Methodology for Further Optimization

To systematically optimize your process, you can adopt a data-driven approach similar to those used in advanced materials studies.

  • Design of Experiments (DoE): Use methods like Response Surface Methodology (RSM) to scientifically explore the effect of multiple parameters (e.g., temperature, reactant addition rate, microPCM concentration) on your reaction yield and safety [3] [4].
  • Data Modeling: Develop an Artificial Neural Network (ANN) model to predict outcomes based on your experimental data, which can help in identifying optimal conditions without running every possible experiment [3] [5].
  • Advanced Optimization: Couple the predictive model with optimization algorithms (e.g., NSGA-II) to find the best possible trade-offs between multiple objectives, such as maximizing yield while minimizing the risk of thermal runaway [3].

References

bromobutylmagnesium viscosity reduction methods

Author: Smolecule Technical Support Team. Date: February 2026

BIAN Compounds as Viscosity Reducers

N1,N2-diphenylacenaphthylene-1,2-diimines (BIANs) can significantly reduce the viscosity of dialkyl magnesium solutions like butyl octyl magnesium (BOMAG) and butyl ethyl magnesium (BEM), which are known to form viscous polymeric structures [1].

The table below summarizes the viscosity reduction effectiveness of different BIAN derivatives.

BIAN Derivative Substituents Viscosity Reduction Key Characteristics & Notes
i-Pr BIAN Bis(2,6-diisopropylphenyl) ~70% Forms a single, stable reaction product; can be reused without loss of efficiency or decomposition [1].
MeO-BIAN Bis(4-methoxyphenyl) ~70% --
Unsubstituted BIAN Phenyl ~70% --
F3C-BIAN Bis(3-(trifluoromethyl)phenyl) ~50% Lower effectiveness is attributed to the presence of monoimine impurities in the starting material [1].

The primary mechanism is the interaction of the nitrogen atoms on the BIAN molecule with the magnesium atoms in the alkyl magnesium polymers, which disrupts the polymeric network [1]. While alkylation of the BIAN's C=N bond occurs, it is not solely responsible for the viscosity reduction [1].

Experimental Protocol for Viscosity Reduction with BIANs

The following workflow and detailed steps outline the experimental process for using BIANs to reduce alkyl magnesium viscosity.

Start Start Experiment A1 Prepare BIAN Solution (Dissolve in dry toluene) Start->A1 A2 Place Alkyl Magnesium Solution Under Inert Atmosphere A1->A2 A3 Add BIAN Solution Dropwise (Observe color change to red/purple) A2->A3 A4 Stir Reaction Mixture A3->A4 A5 Analyze Resulting Solution (SEC-MS, NMR, FTIR under inert conditions) A4->A5 End Viscosity-Reduced Solution A5->End

  • Preparation of BIAN Solution: Dissolve the selected BIAN compound in dry toluene [1].
  • Setup: Place the alkyl magnesium solution (e.g., BOMAG in heptane or toluene) under an inert atmosphere (nitrogen or argon) in a suitable reaction vessel [1].
  • Reaction: Add the BIAN solution to the alkyl magnesium solution with stirring. The reaction is exothermic and the solution color will change from colorless to red or purple [1].
  • Completion: Stir the mixture to ensure complete reaction. The viscosity reduction is typically achieved during this process [1].
  • Analysis: For structural characterization, the resulting solution must be analyzed using techniques like Size Exclusion Chromatography with Mass Spectrometry (SEC-MS), NMR, and FTIR under strict inert conditions to prevent decomposition [1].

Safety & Handling Guidelines

Bromobutylmagnesium solutions are hazardous and require strict safety measures, as outlined in their Safety Data Sheets (SDS) [2].

  • Pyrophoric and Moisture-Sensitive: These solutions can ignite spontaneously in air and react violently with water [2] [3].
  • Safe Handling: Always handle under an inert gas (e.g., nitrogen or argon) and protect from moisture. Use equipment designed for air-sensitive materials [2] [3].
  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, fire-resistant and impervious clothing, and protective gloves [2].

FAQs on Magnesium Alkyl Viscosity

How do BIAN compounds reduce viscosity in alkyl magnesium solutions? They interact with the magnesium atoms in the alkyl magnesium polymers, disrupting the polymeric structure that causes high viscosity. This interaction achieves a reduction of up to 70% [1] [4].

What analytical techniques are used to study these interactions? Analyses include NMR, FTIR, and Size Exclusion Chromatography (SEC) coupled with Mass Spectrometry (MS). These must be performed under inert conditions to obtain accurate structural information on the active complexes [1] [4].

Can the BIAN modifiers be reused? The bis(diisopropyl)-substituted BIAN (i-Pr BIAN) reaction product is stable and can be reused without loss of efficiency. Other derivatives may decompose upon contact with acidic solvents or during workup [1].

Troubleshooting Common Experimental Issues

  • Rapid Decomposition or Poor Viscosity Reduction: This is most likely caused by exposure to air or moisture. Ensure complete inertness of the atmosphere, use thoroughly dried solvents and glassware, and confirm the integrity of your BIAN reagent [1] [3].
  • Difficulty in Analyzing the Reaction Mixture: Standard analytical equipment can cause decomposition. For techniques like SEC, the entire system may need to be transferred into a nitrogen-flushed, inert environment, and solvents must be meticulously dried [1].

References

handling bromobutylmagnesium inert atmosphere techniques

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Issues with Bromobutylmagnesium

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions & Preventative Measures
Failed Initiation Inefficient magnesium activation; oxygen/moisture ingress; incorrect stoichiometry. Ensure magnesium surface is freshly sanded/sonicated; confirm system is leak-tight; use proper molar equivalents.
Unusual Color/Sludge Partial oxidation of reagent; hydrolysis leading to Mg(OH)X formation; metallic impurities. Discard batch if color is not the expected grayish; always use fresh, dry solvents; inspect reagent upon receipt.
Low Titre/Activity Degradation from air/moisture exposure; old or improperly stored reagent; incorrect titration method. Standardize solution before critical use; ensure airtight storage and transfer; use reliable titration protocols.
Rapid Exotherm/Boil-over Accumulated gas (HX2) from water reaction; uncontrolled addition rate; inadequate cooling. Never cap a vessel containing fresh reagent; control addition rate carefully; ensure reaction vessel is actively cooled.
Pressure Buildup Release of hydrogen gas (HX2) from reaction with trace water [1]; sealed system. Never work with a sealed system; use pressure-equalized addition funnels; ensure vents are open.

Critical Safety & Inerting Protocols

The high reactivity of this compound with air and moisture necessitates rigorous safety measures. The following workflow outlines the core procedures for safely handling this reagent.

G cluster_1 Initial Setup & Equipment Check cluster_2 Atmosphere & Purging Protocol cluster_3 Reagent Handling & Transfer Start Start: Prepare for this compound Handling A1 Confirm Schlenk Line or Glovebox is Operational Start->A1 End Safe Workflow Established A2 Inspect Glassware for Cracks and Ensure Dryness A1->A2 A3 Prepare Cooling Bath for Reaction Flask A2->A3 B1 Assemble Apparatus Under Nitrogen Flow A3->B1 B2 Perform Heat-Gun Cycle: Vacuum / Flame Under N₂ (Repeat 3x) B1->B2 B3 Backfill with Inert Gas (Argon preferred) B2->B3 C1 Transfer Reagent via Syringe or Cannula B3->C1 C2 Maintain Positive Pressure of Inert Gas During Transfer C1->C2 C3 Add Substrate Slowly with Temperature Control C2->C3 C3->End

Detailed Methodologies for Key Protocols
  • Glassware Drying and Purging (Heat-Gun Method)

    • Principle: This method uses a combination of heat and vacuum to desorb water and other volatiles from the inner surface of the glassware, which are then removed by flushing with inert gas.
    • Procedure:
      • Assemble the clean, dry glassware and connect it to the Schlenk line.
      • With the stopcock open to the inert gas (N₂ or Ar), begin a gentle flow of gas.
      • Using a heat gun, gently and evenly heat the entire outer surface of the glassware assembly. Move the heat gun continuously to avoid creating hot spots. Continue for 5-10 minutes.
      • Critical: While still heating, switch the Schlenk line from gas to vacuum for a few minutes to pull out the desorbed volatiles.
      • Switch back to inert gas to backfill the apparatus.
      • Repeat this vacuum/purge cycle at least three times.
      • After the final cycle, leave the apparatus under a positive pressure of inert gas.
  • Selection and Use of Inerting Gases

    • While nitrogen is a common and cost-effective inert gas, it's important to note that magnesium can react with nitrogen at high temperatures to form magnesium nitride (Mg₃N₂) [2] [1]. For highly exothermic reactions or those involving activated magnesium surfaces, argon is the preferred choice due to its complete inertness [2]. Carbon dioxide is not suitable as it also reacts with magnesium [2].

Quenching & Emergency Response

Safe disposal of unused reagent or waste is as critical as the reaction itself.

Standard Quenching Procedure
  • Never pour leftover reagent into the sink.
  • Under an inert atmosphere, slowly transfer the reagent into a separate flask containing a cold, well-stirred solution of isopropanol in hexanes.
  • After the initial vigorous reaction subsides, a more polar alcohol (like methanol or ethanol) can be added to ensure complete quenching.
  • The resulting mixture can then be carefully quenched with a dilute aqueous acid (e.g., 1M HCl) before disposal according to your institution's hazardous waste protocols.
Fire Emergency Response

If a fire occurs due to pyrophoric material or hydrogen ignition:

  • SMOTHER the fire. Use a Class D fire extinguisher specifically designed for metal fires.
  • NEVER use water or a standard CO₂ extinguisher. Water reacts violently with organomagnesium compounds, producing flammable hydrogen gas and exacerbating the fire [1].
  • Have a bucket of dry sand or a commercial Met-L-X powder on hand as a first line of defense for small spills or ignitions.

Seeking Further Information

  • Reagent-Specific Technical Data Sheets (TDS): Always review the TDS provided by the chemical supplier (e.g., Sigma-Aldrich, TCI).
  • Advanced Synthetic Chemistry Texts: Books like "Strategic Applications of Named Reactions in Organic Synthesis" or "Purification of Laboratory Chemicals" contain invaluable practical tips.
  • Literature Search: Look for specific procedures in synthetic journals (e.g., Journal of Organic Chemistry, Organic Syntheses) that use similar Grignard reagents.

References

bromobutylmagnesium side reactions minimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategy: Using TurboGrignard Reagents

The primary method for suppressing side reactions during bromine-magnesium exchange is to use i-PrMgCl·LiCl or s-BuMgCl·LiCl mixtures, known as TurboGrignards [1].

The table below summarizes the key information on this approach:

Aspect Details
Problem Competitive gaseous side reactions during standard bromine-magnesium exchange [1].
Solution Use of i-PrMgCl·LiCl or s-BuMgCl·LiCl (TurboGrignard) reagents [1].
Key Advantage The addition of LiCl suppresses interfering side reactions, leading to cleaner and more efficient exchanges [1].
Result Improved outcomes for bromine-magnesium exchanges compared to traditional Grignard reagents [1].

Experimental Protocol for Handling & Synthesis

Here is a detailed methodology for the safe handling and synthesis of related compounds.

Safe Handling and Important Hazards

n-Butylmagnesium bromide is highly reactive and requires strict safety measures. Please adhere to the following protocols [2]:

  • Personal Protective Equipment (PPE): Wear fire/flame-resistant impervious clothing, protective gloves, and tightly fitting safety goggles.
  • Handling: Always operate in a well-ventilated area or under inert gas (e.g., nitrogen) and protect the substance from moisture. Avoid any contact with water, as it reacts violently, releasing flammable gases that may ignite spontaneously.
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Example Synthesis: Preparation of a Grignard Reagent from 2-Bromobutane

This checked procedure from Organic Syntheses describes the generation of a Grignard reagent similar to bromobutylmagnesium, which can be used in subsequent reactions [3].

  • Procedure:
    • Setup: In a 300 ml, three-necked round-bottomed flask fitted with an addition funnel, reflux condenser, magnetic stirrer, and nitrogen-inlet tube, place 3.65 g (0.150 mol) of magnesium turnings and 80 ml of anhydrous tetrahydrofuran (THF). Maintain a nitrogen atmosphere.
    • Initiation: In the addition funnel, place 20.6 g (0.150 mol) of 2-bromobutane, 0.25 ml of 1,2-dibromoethane, and 70 ml of THF. Begin stirring the magnesium/THF mixture and add the solution from the funnel dropwise at a rate that sustains reflux.
    • Completion: After the addition is complete, continue stirring until the mixture reaches room temperature.
    • Quantification: Determine the exact amount of Grignard reagent formed by standard analytical methods, such as titration [3].

Visualizing the Reaction Pathway

The following diagram illustrates the energy profile of a generic chemical reaction, highlighting the key concepts of activation energy and the effect of a catalyst, which is relevant for understanding how TurboGrignards provide an alternative pathway [4] [5] [6].

ReactionPathway Reaction Energy Profile Reactants Reactants Products Products TransitionState Reactants->TransitionState Eₐ CatTransitionState Reactants->CatTransitionState Eₐ (cat) TransitionState->Products ΔH CatTransitionState->Products

Key Technical Takeaways for Your Guide

  • Mechanistic Insight: The organic substituents on the Grignard reagent (e.g., isopropyl or sec-butyl in TurboGrignards) play a crucial role in minimizing unwanted side pathways during the exchange reaction [1].
  • Catalyst Effect: As shown in the diagram, a catalyst works by providing an alternative reaction pathway with a lower activation energy (Eₐ). This is analogous to how LiCl in TurboGrignard reagents modifies the reaction conditions to favor the desired pathway [4] [6].
  • General Grignard Tip: The synthesis of unsolvated Grignard reagents in hydrocarbons (like methylcyclohexane) instead of ethers can be beneficial for certain subsequent applications, though initiation of the reaction may require more care [7].

References

activating magnesium for bromobutylmagnesium synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: Why is activating magnesium so critical for this synthesis? Magnesium metal is protected by a thin but persistent layer of magnesium oxide (MgO) [1]. This oxide layer prevents direct contact between the alkyl halide and the fresh magnesium metal underneath, inhibiting the reaction from starting. Activation methods physically disrupt or chemically bypass this layer.

  • Q: What causes the induction period and sudden, violent reaction? The initial "induction period" is when the alkyl halide slowly penetrates or chemically degrades the oxide layer [2]. Once a few reactive sites are exposed, the main synthesis reaction begins. This reaction is highly exothermic [2] [3]. If the reactants have accumulated during the induction period, the heat generated can cause a sharp temperature rise and a thermal runaway reaction [2].

  • Q: How does solvent choice impact safety and success? The solvent stabilizes the Grignard reagent but also influences the reaction's thermal risk. Traditional solvents like Diethyl Ether (DE) and Tetrahydrofuran (THF) have low boiling points. If a runaway reaction occurs, the reaction temperature can exceed the solvent's boiling point, leading to boiling, flashing, and potential overpressure explosions [2]. Using solvents with higher boiling points is a safety measure based on the principle of "inherent safety" [2].

Troubleshooting Guide: Magnesium Activation & Reaction Initiation

The table below summarizes common problems, their causes, and specific corrective actions.

Problem Possible Causes Corrective Actions & Activation Methods

| No reaction initiation | Passivating oxide layer on Mg; Inadequate activation [1] | - Mechanical Activation: Use freshly powdered magnesium (64-76 μm) for a higher surface area [4].

  • Chemical Activation: Add a small crystal of iodine; iodine reacts with Mg to form MgI₂, disrupting the oxide layer [4]. | | Uncontrolled violent reaction | Reactant accumulation during long induction; poor temperature control [2] | - Add halide solution slowly after initiation [4].
  • Use controlled addition rates (e.g., over 30-60 mins) [4].
  • Employ high-boiling solvents (e.g., 2-MeTHF, CPME) for wider safety margin [2]. | | Low yield of Grignard reagent | Side reactions with impurities (H₂O, O₂); incomplete reaction [4] | - Ensure strict anhydrous conditions: use baked glassware, dry solvents, inert atmosphere (N₂/Ar) [4] [3].
  • Use a chemical activator: small amounts of aluminum isopropoxide or pre-formed C₃H₇OMgI can boost yields to >80% [4]. |

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis with Iodine Activation

This is a standard method for preparing unsolvated n-butylmagnesium chloride, adaptable for the bromide analog [4].

  • Setup: Assemble a 250 mL round-bottom flask with a stirrer, thermometer, reflux condenser, dropping funnel, and nitrogen inlet. Bake the apparatus at 120°C before use.
  • Charge Reactants: Place 3.22 g (0.132 mol) of magnesium powder (64-76 μm) and 60 mL of dry methylcyclohexane into the flask.
  • Create Inert Atmosphere: Flush the system with nitrogen and maintain a slow positive pressure.
  • Initiate Reaction: Heat the mixture to reflux. Add about one-fifth of a solution of 9.26 g (0.1 mol) of 1-chlorobutane in 20 mL methylcyclohexane. To activate, add a small crystal of iodine.
  • Complete Addition: Once a gray turbidity appears (indicating start of reaction), add the remaining halide solution steadily over ~12 minutes, maintaining reflux.
  • Finish Reaction: Continue stirring and heating under reflux for an additional 15 minutes.
Protocol 2: Enhanced Yield with Alkoxide Activators

This modified procedure uses alkoxides to achieve higher and more reliable yields [4].

  • Follow Protocol 1, but add 0.67 g (0.0033 mol) of aluminum isopropoxide to the magnesium suspension before adding the halide solution.
  • Alternatively, add an equivalent amount of 2-propanol and iodine to pre-form an alkoxide.
  • Benefit: This method shortens the induction period, improves yield (~81%), and reduces the need for ultra-dry apparatus, as the alkoxide complexes with the product.

Solvent Selection for Inherent Safety

The table below compares common and alternative solvents, highlighting safety advantages of high-boiling options [2].

Solvent Boiling Point Key Safety & Performance Notes
Diethyl Ether (DE) ~35°C Traditional solvent; high flammability risk; reaction temperature can exceed its low boiling point during runaway [2].
Tetrahydrofuran (THF) ~66°C Common lab solvent; miscible with water, making drying difficult; similar runaway risks as DE [2].
2-MeTHF ~80°C Preferred alternative: Higher boiling point provides safety margin; easier to dry than THF [2].
CPME ~106°C Preferred alternative: High boiling point and flash point; excellent choice for safer synthesis [2].

Workflow for Reaction Initiation

The diagram below outlines a logical decision pathway for diagnosing and resolving activation issues.

G Start Start: No Reaction Observed Step1 Check Apparatus & Atmosphere Start->Step1 SubStep1 Glassware baked & dry? Inert N₂/Ar flow maintained? Solvents anhydrous? Step1->SubStep1 Step2 Evaluate Magnesium Surface SubStep2 Using fresh powder/turnings? Surface oxide layer present? Step2->SubStep2 Step3 Select Activation Method SubStep3a Mechanical/Chemical Method (Add Iodine crystal) Step3->SubStep3a SubStep3b Alkoxide Activator Method (Add Al(OiPr)₃) Step3->SubStep3b Step4 Proceed with Controlled Addition SubStep1->Step2 SubStep2->Step3 SubStep3a->Step4 SubStep3b->Step4

Key Takeaways for Practitioners

  • Activation is non-negotiable: Always use a method to disrupt magnesium's oxide layer.
  • Safety first with solvents: Consider switching to higher-boiling solvents like 2-MeTHF or CPME for an inherent safety margin.
  • Control the exotherm: The reaction's violent potential requires slow addition and good temperature control after initiation.

References

bromobutylmagnesium concentration optimization industrial scale

Author: Smolecule Technical Support Team. Date: February 2026

Bromobutylmagnesium Synthesis Optimization & Troubleshooting

Aspect Key Considerations & Parameters Recommendations & Quantitative Data
General Reaction Setup Reaction: ( \ce{CH3CH2CH2CH2Br + Mg -> CH3CH2CH2CH2MgBr} ) [1] Use strictly anhydrous conditions and inert atmosphere (N₂ or Ar) [1].
Solvent Selection Standard solvents: Diethyl Ether (DE) or Tetrahydrofuran (THF), typically 1.0-2.0 M solutions [1].
Temperature Control Initiation: 35-55°C; highly exothermic after induction period [1].
Concentration & Yield Optimization Magnesium Quality & Activation Use freshly ground magnesium powder for shorter induction, higher yields [2]. Activators: iodine crystal, small amounts of 2-propanol, or aluminum isopropoxide [2].
Halide Addition Rate Steady addition over ~12 minutes for lab-scale; slower addition (e.g., 60 min) can increase yields from 73% to 82-87% [2].
Catalysts Transition metal salts (e.g., Iron(II) chloride FeCl₂, anthracene) can catalyze formation, reducing induction time and improving yield [3].
Advanced/Safer Solvents Inherent Safety Principle: Substitution Replace low-boiling solvents (DE, THF) with safer alternatives for better temperature control [4].
2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point (bp ~80°C); easier to dry than THF [4].
Cyclopentyl Methyl Ether (CPME) Higher boiling point (bp ~106°C); low water solubility [4].
Diethylene Glycol Butyl Ether (DGBE) High boiling point solvent, suitable for Grignard synthesis [4].

Frequently Asked Questions (FAQs)

Q1: Why does my reaction have a long induction period or fail to initiate?

This is commonly caused by a passive oxide layer on the magnesium metal surface or traces of water and oxygen in the system [1] [2].

  • Solution: Ensure all glassware is thoroughly dried and solvents are anhydrous. Use freshly activated magnesium (e.g., powder, freshly turned chips). Employ reliable activators like a small crystal of iodine or a pre-formed minor amount of a Grignard reagent [2].
Q2: How can I prevent thermal runaway during scale-up?

The synthesis is highly exothermic after the induction period. If initiation is misjudged, accumulated reactants can cause a sharp, dangerous temperature rise [4].

  • Solution: Implement continuous flow reactor technology. This allows for excellent temperature control, minimizes reactant accumulation, and enables the safe handling of highly unstable intermediates by providing very short, precise residence times [5]. On-line Infrared (IR) monitoring can provide real-time detection of reaction initiation and help control feed rates automatically [4].
Q3: What are the critical process parameters for concentration optimization?

The key parameters are interdependent [1] [2]:

  • Solvent Purity: Must be strictly anhydrous.
  • Magnesium Surface Area and Activity: Powder offers higher yield than turnings.
  • Halide Addition Rate: A slower, controlled addition improves yield.
  • Temperature Control: Essential to manage the exotherm and prevent decomposition.

Experimental Protocol: Safer Synthesis via Solvent Evaluation

This methodology is adapted from process hazard evaluation studies to systematically assess and optimize the synthesis in different solvents [4].

1. Isoperibolic Reaction Calorimetry: * Objective: To study the exothermic behavior and thermal runaway risk under cooling failure scenarios. * Setup: Use a reaction calorimeter (e.g., EasyMax). Set a fixed jacket temperature (e.g., 30°C) and stirring speed (e.g., 500 rpm). * Procedure: Conduct the synthesis of n-BuMgBr in different solvents (THF, 2-MeTHF, CPME). Monitor the internal reaction temperature closely. * Outcome: The reaction in low-boiling solvents (THF) will exceed the solvent's boiling point, presenting a boiling/flashing risk. Higher-boiling solvents will show a lower risk profile [4].

2. Reaction Workflow and Quench Tuning: The diagram below outlines a general workflow for synthesis and downstream application, highlighting the critical control points.

G A Prepare Anhydrous System (N₂/Ar atmosphere) B Charge Mg and Solvent A->B C Activate Mg (I₂, etc.) B->C D Controlled Addition of n-BuBr C->D E Stir & Reflux Monitor Temperature D->E F Reaction Complete n-BuMgBr Ready E->F G Quench & Workup F->G H Acidic Quench (Yields Alcohol) G->H I Basic Quench (Yields Epoxide) G->I

Key Safety Protocols

  • Cooling System Integrity: Ensure the reliability of reactor cooling jackets. A leak of water-based coolant into the reaction mixture would lead to violent hydrolysis and a runaway exothermic reaction [4].
  • Inert Atmosphere: Maintain a positive pressure of inert gas (N₂ or Ar) throughout the process to prevent contact with oxygen and moisture [1] [2].

References

bromobutylmagnesium storage stability under inert gas

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Specifications

The table below summarizes the key identification and stable storage parameters for bromobutylmagnesium (n-Butylmagnesium Bromide) [1] [2] [3].

Property Specification
CAS No. 693-03-8 [1] [2] [3]
Molecular Formula C₄H₉BrMg [1] [2] [3]
Molecular Weight 161.32 g/mol [1] [2] [3]
Common Forms 1.0 M solution in Tetrahydrofuran (THF); 3.0 M solution in Diethyl Ether [3]
Storage Temperature Store at reduced temperatures, often between 2-8°C [4].
Atmosphere Must be stored under an inert atmosphere (dry nitrogen or argon) [2] [4].
Container Keep in a tightly sealed container in a dry, cool, well-ventilated place. Preferably use containers with septum seals [4] [2].

Hazards and Safe Handling Procedures

This compound is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air, and it reacts vigorously and exothermically with moisture [2] [4].

  • Primary Hazards: Highly flammable liquid and vapour. Causes severe skin burns and eye damage. In contact with water, it releases flammable gases that may ignite spontaneously. May cause damage to organs through prolonged or repeated exposure [2].
  • Personal Protective Equipment (PPE): Wear fire/flame resistant and impervious clothing, protective gloves, and tightly fitting safety goggles. If exposure limits are exceeded or irritation occurs, use a full-face respirator [2].
  • Handling Protocol: All operations must be conducted under an inert atmosphere using specialized equipment like Schlenk lines or glove boxes. Use non-sparking tools and prevent electrostatic discharge [2] [4].

The following workflow outlines the critical steps for safely storing and accessing this reagent.

Start Start: Retrieve this compound Step1 Inspect Container and Inert Gas Supply Start->Step1 Step2 Move to Glove Box or Schlenk Line Step1->Step2 Step3 Secure Container in Stable Position Step2->Step3 Step4 Withdraw Required Volume via Syringe Step3->Step4 Step5 Transfer to Reaction Vessel under Inert Atmosphere Step4->Step5 Step6 Reseal Storage Container Immediately Step5->Step6 Step7 Return to Refrigerated Storage (2-8°C) Step6->Step7 CriticalWarning CRITICAL: Pyrophoric & Moisture-Sensitive - Excludes air and moisture at ALL times. - Reacts violently with water.

Troubleshooting FAQs

Q1: What should I do if I observe the formation of solids or cloudiness in the solution? This indicates potential decomposition, often due to contact with air or moisture. The solution's efficacy is likely compromised. Do not use it. You must properly quench and dispose of the reagent. To prevent this, always ensure your storage container is tightly sealed and your inert gas atmosphere is maintained [4].

Q2: The reagent does not initiate the expected reaction. What could be wrong? The most common cause is degraded reagent due to improper storage or handling. First, verify that your storage conditions (inert atmosphere, low temperature) have been consistently met. You can perform a quick qualitative test by withdrawing a small sample and carefully adding it to a few milliliters of anhydrous alcohol. A vigorous reaction suggests the reagent is still active, while a sluggish response confirms decomposition [1].

Q3: What is the correct procedure for disposing of this compound? Never dispose of it directly with other waste. Residual reagent must be quenched under controlled conditions. This involves slowly adding the reagent to a large volume of a less reactive protic solvent (such as isopropanol) in an ice bath while stirring. Always consult your institution's hazardous waste guidelines and local regulations for final disposal [4].

Q4: What are the first aid measures for exposure?

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention [2].
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with soap and plenty of water. Consult a doctor [2].
  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical help [2].
  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a doctor or poison control center immediately [2].

References

bromobutylmagnesium vs n-butyllithium reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Property & Reactivity Comparison

The table below summarizes the fundamental characteristics and typical uses of these two reagents.

Feature Bromobutylmagnesium (Grignard Reagent) n-Butyllithium (Organolithium Reagent)
CAS Number 693-03-8 [1] [2] 109-72-8 [3]
Molecular Formula C₄H₉BrMg [1] [2] C₄H₉Li [4] [5]
Molecular Weight 161.32 g/mol [1] [2] 64.06 g/mol [4] [5]
Bond Polarization Polar C-Mg bond; carbon is nucleophilic [1] Highly polar C-Li bond; often considered ionic (C⁻ Li⁺) for practicality [4] [5]
Commercial Form Solutions (e.g., 1M in THF, 2M in Diethyl Ether) [2] Solutions in alkanes (e.g., 1.6M, 2.5M in hexanes) [4] [5] [3]
Primary Reactivity Nucleophile [1] Strong base and nucleophile [4] [5]
Key Reactions Addition to carbonyls (aldehydes, ketones, esters, nitriles) [1] Deprotonation (metalation) of weak acids, halogen-lithium exchange, polymerization initiator [4] [5]

The following table highlights their performance in specific reaction types.

Reaction Type This compound Performance n-Butyllithium Performance
Carbonyl Addition Excellent. Forms secondary (with aldehydes) or tertiary (with ketones) alcohols [1]. Can react with carbonyls, but more commonly used to form other organolithium species [5].
Basicity (Metalation) Poor. Not typically used for deprotonation. Exceptional. Can deprotonate very weak C-H bonds (e.g., in alkynes, thioacetals, ferrocene) [4] [5].
Halogen Exchange Not applicable. Excellent. Rapidly exchanges with organic bromides and iodides to form new organolithium reagents [4] [5].
Solvent Effects Synthesis requires etheric solvents (THF, Et₂O) for stabilization [1]. Reactivity is highly dependent on solvent. Additives like TMEDA can enhance basicity [4] [5]. Lithium-halogen exchange is slow in pure hydrocarbons but fast with ether cosolvents [6].

Experimental Protocols & Handling

The table below compares the synthesis, titration, and critical safety aspects for these reagents.

Aspect This compound n-Butyllithium
Synthesis Reaction of 1-bromobutane with magnesium metal in dry diethyl ether or THF under inert atmosphere [1]. Reaction of 1-bromobutane or 1-chlorobutane with lithium metal in hydrocarbons like hexane or benzene [4] [5].
Titration Common method: Hydrolysis with standard acid, followed by back-titration [7]. Common method: Titration with substrates like diphenylacetic acid or N-pivaloylanilines [8].
Safety Profile Moisture-sensitive; reacts with water to form butane [1]. Extremely pyrophoric (ignites spontaneously in air), reacts violently with water [4] [8].
Key Hazards Flammable gas (butane) generation upon hydrolysis [1]. Can cause severe fires; its reaction with water is exothermic enough to ignite solvents [8].
Safety Protocols Standard handling for air-sensitive, moisture-sensitive reagents. Requires rigorous training and strict protocols: use of inert atmosphere (Schlenk line/glovebox), correct syringe techniques, and full personal protective equipment (PPE) [8].

Practical Guide for Reagent Selection

To help you decide which reagent to use, here is a workflow based on their distinct chemical behaviors:

G Start Start: Need to introduce a butyl group? Q1 Is the primary goal to make a new C-C bond with an electrophilic carbon (e.g., a carbonyl)? Start->Q1 Q2 Is the primary goal to form a reactive carbanion by deprotonating a weak C-H bond or performing a halogen-metal exchange? Q1->Q2 No UseGrignard Use this compound Q1->UseGrignard Yes UseButylLithium Use n-Butyllithium Q2->UseButylLithium Yes Note Note: n-Butyllithium is significantly more hazardous and pyrophoric. Strict safety protocols are mandatory. UseButylLithium->Note

Key Decision Factors for Researchers

For your work in drug development, your choice between these reagents will primarily depend on the synthetic transformation you need to perform.

  • Choose this compound for Nucleophilic Addition: Its primary and most reliable function is to act as a nucleophilic butyl source, especially in the formation of carbon-carbon bonds with carbonyl compounds (ketones, aldehydes, esters) to build alcohol functionalities common in pharmaceutical structures [1].
  • Choose n-Butyllithium for Strong Basicity or Transmetalation: It is the preferred reagent when you need an extremely strong base to deprotonate a substrate or to perform a halogen-lithium exchange reaction. This is often a key step in generating other valuable organometallic intermediates or in deprotonating acidic protons to direct further functionalization [4] [5].
  • Prioritize Safety with n-Butyllithium: The extreme pyrophoric and reactive nature of n-butyllithium cannot be overstated. Its handling demands rigorous training, appropriate PPE, and the use of proper techniques under an inert atmosphere [8].

References

Comparison of Titration Methods for Grignard Reagent Yield Determination

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three principal methods for determining the active reagent content in organomagnesium compounds like butylmagnesium halides [1] [2].

Method Name Underlying Principle Key Measured Variable Reported Yield (for analogous n-butylmagnesium chloride) Key Advantages Key Limitations
Acid-Base Titration [1] Reaction of the Grignard reagent with a known excess of acid, followed by back-titration. Volume of standard base used for back-titration. ~73-76% (by gas evolution); Titration yields tend to be a few percent higher [1]. Simple, inexpensive, and does not require specialized equipment [1]. Measures all basic species in solution, potentially overestimating the true Grignard concentration [1].
Gas Evolution (Hydrolysis) [1] Hydrolysis of the Grignard reagent (R-MgX) to an alkane (R-H). Mass of the gaseous alkane (e.g., butane) produced. 73% to 76% yield of n-butane [1]. Direct measurement of the target alkyl group; highly specific. Requires specialized apparatus for gas collection and trapping; more complex setup [1].
Complexometric Titration [2] Formation of a complex between magnesium ions (Mg²⁺) and EDTA. Volume of zinc sulphate solution used to back-titrate excess EDTA. Not reported for butylmagnesium halides. Validated for magnesium content in other compounds [2]. Specific to the magnesium ion content; method is validated for accuracy and precision [2]. Measures total magnesium, not distinguishing between active R-MgX and inorganic magnesium salts.

Detailed Experimental Protocols

Protocol 1: Acid-Base Titration with Hydrolytic Workup

This method is based on the standard procedure for n-butylmagnesium chloride [1].

  • Workflow Diagram:

G A Weigh Grignard reaction product B Add to excess standard HCl A->B C Hydrolyze with water B->C D Heat to reflux C->D E Titrate excess acid with standard NaOH D->E F Calculate yield from acid consumed E->F

  • Detailed Procedure:
    • Reaction: The Grignard reagent is prepared, for example, from magnesium powder and 1-chlorobutane in methylcyclohexane under a nitrogen atmosphere at reflux [1].
    • Hydrolysis and Titration: After the reaction, a precise volume of the product mixture is added to a known excess of standardized hydrochloric acid. The mixture is hydrolyzed with water and heated to reflux to ensure complete reaction and drive off any gaseous by-products. The excess acid that was not consumed by the Grignard reagent is then back-titrated with a standardized sodium hydroxide solution, using an appropriate indicator [1].
    • Calculation: The yield of the Grignard reagent is calculated from the amount of acid consumed in the reaction.
Protocol 2: Gas Evolution (n-Butane Collection)

This method provides a direct measure of the alkyl group and is from the same source as Protocol 1 [1].

  • Workflow Diagram:

G A Setup apparatus with flask and cold trap B Add excess water to Grignard product A->B C Heat to reflux B->C D Collect evolved n-butane gas in cooled trap C->D E Weigh the trap to mass of butane D->E F Calculate yield from mass of butane E->F

  • Detailed Procedure:
    • Apparatus Setup: The reflux condenser is connected via an adapter and Teflon tube to a pre-weighed trap cooled by a dry ice and acetone mixture [1].
    • Hydrolysis and Collection: The nitrogen flow is stopped, and an excess of water (about 15 ml) is added dropwise to the stirred reaction product. The mixture is heated at reflux temperature, and the n-butane gas produced by hydrolysis is condensed and collected in the cold trap [1].
    • Calculation: The trap is weighed to determine the mass of n-butane collected. The yield is calculated based on the theoretical mass of butane that would be produced from the starting halide [1].
Protocol 3: Complexometric Titration for Magnesium

This method is adapted from a validated procedure for determining magnesium content in a pharmaceutical compound and can be applied to Grignard reagents [2].

  • Workflow Diagram:

G A Dissolve sample in ethanol B Add NH₄OH and pH 10 buffer A->B C Add known excess of 0.1M EDTA B->C D Add Eriochrome Black T indicator C->D E Back-titrate excess EDTA with 0.1M ZnSO₄ D->E F Endpoint: color change blue to violet E->F G Calculate Mg content from ZnSO₄ used F->G

  • Detailed Procedure:
    • Sample Preparation: Accurately weigh about 500 mg of the Grignard reaction product and transfer it to a 250 ml Erlenmeyer flask. Dissolve it in 50 ml of ethanol. Add 5 ml of ammonium hydroxide and 3 ml of an ammonium chloride pH 10 buffer solution [2].
    • Complexation and Titration: Add a known excess of 0.1 M EDTA (e.g., 30.0 ml) to the solution. The EDTA will chelate all the magnesium ions. Add 1-2 drops of Eriochrome Black T indicator. The excess EDTA that did not complex with magnesium is then back-titrated with a standardized 0.1 M zinc sulphate solution until the color changes from blue to violet [2].
    • Calculation: The magnesium content is calculated based on the volume of zinc sulphate consumed, where each milliliter of 0.1 M zinc sulphate is equivalent to 2.431 mg of magnesium. A blank determination must be performed and subtracted [2].

Important Technical Notes for Researchers

  • Method Selection: The choice of method depends on your specific need. Gas evolution is specific for the organic moiety, complexometric titration specifically quantifies magnesium ions, and acid-base titration is a simpler, general method for active reagent content [1] [2].
  • Reproducibility Factors: The search results highlight that yields can be influenced by the freshness and particle size of the magnesium, the rate of halide addition, and the efficiency of excluding oxygen and moisture from the system [1]. For reproducible results, these factors must be tightly controlled.
  • Data Interpretation: Be aware that the "yield" measured can vary between methods. The acid-base method may report a slightly higher yield than the gas evolution method, as it can include other basic species formed as by-products [1].

References

bromobutylmagnesium vs chlorobutylmagnesium reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Practical Handling

The table below summarizes the key aspects of synthesizing and handling these Grignard reagents based on the retrieved experimental procedures.

Feature Chlorobutylmagnesium (n-Butylmagnesium Chloride) Bromobutylmagnesium (n-Butylmagnesium Bromide)
Standard Precursor 1-chlorobutane [1] 1-bromobutane [2]
Typical Solvent Methylcyclohexane, Toluene, other hydrocarbons [1] Diethyl Ether, Tetrahydrofuran (THF) [2]
Reaction Initiation Can be difficult; may require activated Mg powder, heating, or initiators like iodine [1] Generally easier; may have an induction period, but proceeds efficiently in etherial solvents [2]
Key Reaction Conditions Heated to reflux (~100°C) under nitrogen; requires rigorously dried apparatus [1] Conducted under anhydrous conditions and an inert atmosphere (Nitrogen/Argon) [2]
Reported Yield ~73% (in methylcyclohexane) [1] Typically prepared as standard solutions (e.g., 1M in THF) without a specific yield cited [2]
Stability / Form Isolated as an unsolvated or weakly solvated solid, prone to decomposition [1] Commonly handled as stable solutions in ether or THF [2]

Detailed Experimental Protocols

For researchers aiming to reproduce these syntheses, here are the core methodologies from the literature.

Protocol for Unsolvated n-Butylmagnesium Chloride [1]

This procedure uses a non-solvating hydrocarbon medium.

  • Apparatus Setup: A 250 ml flask is fitted with a stirrer, thermometer, reflux condenser, dropping funnel, and nitrogen inlet. The entire setup is baked and flushed with nitrogen to exclude moisture and oxygen.
  • Reaction Procedure:
    • Magnesium powder (3.22 g, 0.132 mol) and dry methylcyclohexane (60 ml) are placed in the flask.
    • The mixture is heated to reflux. About one-fifth of a solution of 1-chlorobutane (9.26 g, 0.1 mol) in methylcyclohexane (20 ml) is added.
    • After reaction initiation (within 2-8 minutes, indicated by gray turbidity), the remainder of the halide solution is added steadily over ~12 minutes, maintaining reflux.
    • Stirring and heating continue for an additional 15 minutes.
  • Yield Determination: The yield of approximately 73% is determined by hydrolyzing an aliquot of the product and collecting the evolved n-butane gas.
Protocol for n-Butylmagnesium Bromide [2]

This follows the classic Grignard method in an ethereal solvent.

  • General Synthesis:
    • The reaction involves 1-bromobutane and magnesium metal in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
    • The process must be conducted under an inert atmosphere (nitrogen or argon).
    • The reaction is often characterized by an initial induction period after which it can become exothermic, requiring temperature control (typically 35-55°C).
  • Activation: The initiation of the reaction can be promoted by methods such as the addition of a small crystal of iodine, ultrasonic treatment, or mechanical abrasion to activate the magnesium surface.

Decision Workflow and Reactivity Considerations

The following diagram illustrates the decision-making process for selecting the appropriate reagent based on your synthetic goals.

G Start Selecting a Butyl Grignard Reagent A Is the target scale large or industrial? Start->A B Consider Chlorobutylmagnesium A->B Yes C Primary need is for standard nucleophilic addition? A->C No Note1 Chloride precursor is cheaper, but reaction is more demanding. B->Note1 D Choose this compound C->D Yes E Require unsolvated form for special synthesis? C->E No Note2 Bromide is more reactive, preparation is simpler and more reliable. D->Note2 E->D No F Use Chlorobutylmagnesium in hydrocarbon solvent E->F Yes Note3 Useful for specific organometallic and catalysis applications. F->Note3

Key Conclusions for Researchers

  • For Routine Laboratory Synthesis: This compound is generally the preferred choice. Its preparation in etherial solvents like THF is more straightforward and reliable, making it ideal for most common applications such as nucleophilic additions to carbonyls [2].
  • For Specific Advanced Applications: Chlorobutylmagnesium is valuable when an unsolvated reagent is required, for example, in the synthesis of certain organometallic derivatives or specific polymerization catalysts, despite its more challenging preparation [1].
  • Reactivity Insight: While a direct head-to-head kinetic study was not found, the observed need for more vigorous conditions (higher temperature, activated magnesium) to form the chloride reagent strongly suggests that 1-bromobutane is more reactive than 1-chlorobutane in Grignard formation [1] [2].

References

bromobutylmagnesium Grignard vs other organometallics

Author: Smolecule Technical Support Team. Date: February 2026

Bromobutylmagnesium vs. Other Organometallics

The table below summarizes the key characteristics of this compound compared to other organometallic reagents, based on information from the search results [1] [2] [3].

Reagent Formula Relative Nucleophilicity Relative Basicity Key Reactivity Common Solvents Key Considerations
This compound (Grignard) C₄H₉MgBr High High Adds to carbonyls, CO₂, epoxides [1] [2] [3] Diethyl Ether, THF [2] [4] Schlenk equilibrium; moisture-sensitive [2] [5]
Organolithium C₄H₉Li Very High Very High Similar to Grignard, can undergo metal-halogen exchange [4] Pentane, Hexane, Ether [4] More reactive/basic than Grignards; pyrophoric [4]
Gilman Reagent Li(C₄H₉)₂Cu Low Low SN2 on alkyl halides, conjugate addition to α,β-unsaturated carbonyls [4] Ether, THF [4] Does not react with ketones/esters; chemoselective [4]

Experimental Protocols & Reaction Pathways

The following protocols are generalized from standard procedures for handling Grignard reagents [2] [4].

Synthesis of this compound [2]
  • Objective: To prepare a solution of n-butylmagnesium bromide from 1-bromobutane and magnesium metal.
  • Materials: Magnesium turnings, 1-bromobutane, anhydrous diethyl ether or Tetrahydrofuran (THF), iodine crystal (optional, for activation).
  • Procedure:
    • Setup: Conduct all steps under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
    • Initiation: Place magnesium turnings and a small crystal of iodine in a flame-dried flask. Add a small amount of ether and 1-bromobutane. The disappearance of the iodine color often signals the start of the reaction.
    • Reaction: Once initiated, slowly add the remaining 1-bromobutane dissolved in ether, maintaining a gentle reflux. The reaction is exothermic.
    • Completion: After complete addition, stir the mixture until it turns cloudy or grayish, indicating the formation of the Grignard reagent. The solution is typically used directly in subsequent reactions.
General Grignard Addition to a Ketone [1] [3] [4]
  • Objective: To synthesize a tertiary alcohol via the reaction of this compound with a ketone.
  • Materials: Solution of this compound in ether/THF, ketone (e.g., acetone), anhydrous ether/THF, dilute aqueous acid (e.g., HCl or NH₄Cl) for workup.
  • Procedure:
    • Setup: Conduct under an inert atmosphere.
    • Addition: Add the ketone, dissolved in anhydrous ether or THF, dropwise to the stirred Grignard solution at room temperature or under cooling.
    • Stirring: After addition, stir the reaction mixture for several hours to ensure completion.
    • Quench & Workup: Carefully pour the reaction mixture into a separating funnel containing cold, dilute aqueous acid. The acid "workup" protonates the alkoxide intermediate to yield the final alcohol.
    • Isolation: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude alcohol product.

Reagent Selection Guide

For researchers and scientists in drug development, selecting the right organometallic is crucial for achieving the desired product and yield. The following decision-making guide can help you navigate this choice.

Start Selecting an Organometallic Reagent Q1 Target: Carbon-Carbon Bond Formation? Start->Q1 Q2 Electrophile Type? Q1->Q2 Yes NotSuitable Reagent Incompatible Consider protecting groups or alternative synthesis Q1->NotSuitable No Q3 Presence of Acidic Protons or Sensitive Groups? Q2->Q3 Ketone, Aldehyde, Ester, or CO₂ Gilman Use Gilman Reagent - Chemoselective for 1,4-additions - Coupling with alkyl halides Q2->Gilman α,β-Unsaturated Carbonyl or Alkyl Halide Grignard Use this compound (Grignard Reagent) - Broad carbonyl reactivity - Requires strict anhydrous conditions Q3->Grignard No Organolithium Use Organolithium Reagent - Higher reactivity than Grignard - Risk of side reactions Q3->Organolithium No, but needs higher reactivity Q3->NotSuitable Yes (e.g., OH, COOH)

Key Insights for Researchers

  • This compound in Synthesis: this compound is particularly valuable for introducing a simple butyl chain. It has been used in copper-catalyzed SN2'-type allylic substitutions to create compounds with benzylic stereocenters with high enantioselectivity (up to 99% ee), which is highly relevant for chiral drug synthesis [2].
  • Mechanistic Nuances: The reactivity is not as simple as a single species attacking a carbonyl. Grignard reagents exist in a Schlenk equilibrium between species like RMgX, R₂Mg, and MgX₂ [5]. The specific composition and solvation state can significantly impact the reaction pathway and yield [5] [6]. Recent advanced studies use techniques like X-ray spectroscopy to distinguish these species in solution [5].

References

bromobutylmagnesium SEC-MS analysis inert conditions

Author: Smolecule Technical Support Team. Date: February 2026

Bromobutylmagnesium Fundamental Information

The table below summarizes the key chemical and physical properties of this compound based on the available information. Handling this compound requires strict inert conditions as it is highly reactive to air and moisture [1].

Property Details
CAS No. 693-03-8 [1] [2]
Molecular Formula C₄H₉BrMg [1] [2]
Molecular Weight 161.32 g/mol [1]
Chemical Structure The Grignard reagent with a butyl group attached to magnesium, which is also bonded to a bromine atom. In solution, the magnesium is coordinated with solvent molecules [1].
Common Form Typically supplied as a solution (e.g., 1.0 M in Tetrahydrofuran) [2].
Reactivity Highly reactive due to the polarized carbon-magnesium bond. The carbon bears a partial negative charge, making it a strong nucleophile. Reacts vigorously with water, oxygen, and other electrophiles [1].
Key Hazard & Handling Requires strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) during synthesis and handling [1].

Suggested Strategies for Developing Your SEC-MS Method

  • Maintaining Inert Conditions: The core challenge is protecting the sample from decomposition throughout the process.

    • Sample Preparation & Injection: All sample handling, including dilution or preparation, must be performed in a controlled atmosphere, such as inside a glovebox filled with inert gas (argon or nitrogen).
    • Chromatographic System: The SEC-MS system itself needs to be made inert. This involves thoroughly purging the mobile phase and the entire fluidic path of the SEC system with inert gas. Using an air-tight syringe for injection is also critical [1].
  • Method Development and Optimization:

    • SEC Conditions: Choose a size exclusion column with a pore size suitable for separating the molecular weight range of your organometallic compounds of interest. The mobile phase must be an anhydrous, aprotic solvent that is compatible with both the SEC column and the Grignard reagent, such as THF (which is commonly used for SEC and is also a standard solvent for Grignard reagents). Ensure the mobile phase is rigorously dried and sparged with inert gas.
    • MS Detection: For mass spectrometry, Electrospray Ionization (ESI) is a common technique. You may need to optimize source parameters (like cone voltage) to control the ionization process and observe the intact Grignard reagent complex, which can exist in a Schlenk equilibrium between different species (e.g., RMgBr, R₂Mg, and MgBr₂).

The diagram below outlines a potential workflow for this analysis.

Start Start SEC-MS Analysis of this compound Prep Sample Preparation in Glovebox Start->Prep SysPrep Purge SEC-MS System with Inert Gas Prep->SysPrep SEC SEC Separation Aprotic Solvent (e.g., THF) SysPrep->SEC MS MS Detection (ESI Source) SEC->MS Data Data Analysis MS->Data

Where to Find More Specialized Information

To proceed with your method development, I suggest consulting these more specialized resources:

  • Scientific Journals: Search for papers on platforms like PubMed or Google Scholar using specific terms like "organometallic SEC-MS," "analysis of Grignard reagents by mass spectrometry," or "handling air-sensitive compounds in chromatography."
  • Technical Notes from Manufacturers: Check the websites of major chromatography and chemical suppliers (e.g., Sigma-Aldrich, TCI, Agilent, Waters). They often publish application notes and technical guides for analyzing challenging compounds.
  • Practical Literature: Look for organic synthesis handbooks that include analytical methods for organometallics. "Advanced Practical Inorganic and Metalorganic Chemistry" or similar texts might contain relevant guidance.

References

×

Hydrogen Bond Acceptor Count

2

Exact Mass

159.97380 g/mol

Monoisotopic Mass

159.97380 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (50%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

693-03-8

Dates

Last modified: 08-15-2023

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